molecular formula C17H26O13 B15382945 5,9-Epi-phlomiol

5,9-Epi-phlomiol

Cat. No.: B15382945
M. Wt: 438.4 g/mol
InChI Key: QNOVPOGNFVHQOK-NJFPQXDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9-Epi-phlomiol (CAS#: 1621908-70-0) is a high-purity phytochemical reference standard isolated from the Lamiophlomis rotata (Commonly known as Du Yi Wei) plant genus. With a defined molecular formula of C 17 H 26 O 13 and a molecular weight of 438.38 g/mol , this compound is supplied with a guaranteed HPLC purity of ≥98%, ensuring consistency and reliability for analytical workflows . As a specialized diterpenoid, its primary research application is as a standard for quality control and compound identification in phytochemical and natural product research. Researchers utilize it in methods like High-Performance Liquid Chromatography (HPLC) for the accurate quantification and profiling of bioactive compounds in complex plant extracts . While direct biological activity data for this compound is an emerging area, related phytochemicals from the same botanical family have demonstrated significant pharmacological potential in scientific investigations, including antioxidant and antibacterial properties . For instance, ethanol extracts from related Lamiaceae species, which contain a complex profile of compounds, have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , and exhibit free-radical scavenging capacity in assays like DPPH . Furthermore, phenolic compounds and their derivatives are a vibrant area of research for modulating metabolic functions. Recent studies on compounds like phloroglucinol have revealed mechanisms involving the protection of mitochondria from oxidative stress, enhancement of ATP production, and improvement of antioxidant enzyme activity, which are relevant pathways in the study of insulin resistance and non-alcoholic fatty liver disease (NAFLD) . This compound is offered in various packaging sizes, including 10mg, 20mg, and 1g, to meet diverse lab needs . It requires storage at 2-8°C in a sealed container to maintain stability and potency . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26O13

Molecular Weight

438.4 g/mol

IUPAC Name

methyl (1S,4aS,5R,6S,7R,7aS)-4a,5,6,7-tetrahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6?,7?,8?,9?,10-,11-,12+,14?,15-,16+,17+/m0/s1

InChI Key

QNOVPOGNFVHQOK-NJFPQXDXSA-N

Isomeric SMILES

C[C@]1([C@@H]2[C@@H](OC=C([C@@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 5,9-Epi-phlomiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of 5,9-Epi-phlomiol, an iridoid glycoside. This document consolidates available scientific data to offer a comprehensive resource for researchers, chemists, and pharmacologists interested in the therapeutic potential and chemical properties of this natural compound.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been identified in plant species of the Lamiaceae family. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them a subject of significant interest in drug discovery and natural product chemistry. The unique stereochemistry of this compound distinguishes it from other related phlomiol derivatives and may contribute to its specific biological profile. While research is ongoing, preliminary studies suggest that iridoids from the Phlomis and related genera possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects[1].

Discovery and Source

This compound has been isolated from the rhizomes of Eremostachys laciniata, a plant species closely related to the Phlomis genus[1][2]. The phytochemical investigation of this plant led to the identification of several iridoid glycosides, including this compound. The co-occurrence with other known iridoids like lamalbide, sesamoside, and shanzhiside methyl ester highlights the rich chemical diversity of this plant genus[1][2].

Experimental Protocols for Isolation and Purification

The isolation of this compound involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on standard methodologies for iridoid glycoside isolation from plant materials[3][4].

Plant Material and Extraction
  • Plant Material : Dried and powdered rhizomes of the source plant (e.g., Eremostachys laciniata or a relevant Phlomis species).

  • Extraction : The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure to yield a residue.

Fractionation of the Crude Extract
  • Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to remove non-polar and moderately polar constituents. The iridoid glycosides typically remain in the aqueous layer.

  • Solid-Phase Extraction : The aqueous fraction is subjected to solid-phase extraction using a macroporous resin (e.g., Diaion HP-20) or a C18 cartridge. The column is washed with water to remove sugars and other highly polar compounds, followed by elution with increasing concentrations of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Chromatographic Purification
  • Silica Gel Column Chromatography : Fractions enriched with iridoid glycosides are further purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of methanol in chloroform), is employed to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, the fractions containing this compound are subjected to preparative HPLC on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water is used to yield the pure compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound as reported in the literature[1][2].

Table 1: ¹H NMR (500 MHz, CD₃OD) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
15.65d1.5
35.05d8.0
43.15dd8.0, 8.0
52.65m
64.10dd6.0, 2.0
73.75dd6.0, 5.0
82.10m
94.60d8.0
101.15d7.0
11-OCH₃3.70s
1'4.70d8.0
2'3.25dd9.0, 8.0
3'3.40t9.0
4'3.30t9.0
5'3.45m
6'a3.85dd12.0, 2.0
6'b3.65dd12.0, 5.5

Table 2: ¹³C NMR (125 MHz, CD₃OD) Data for this compound

PositionδC (ppm)
194.5
3100.2
462.5
546.8
680.5
778.2
843.5
982.1
1014.2
11-COOCH₃170.1
11-OCH₃51.8
1'99.8
2'74.5
3'77.9
4'71.6
5'78.1
6'62.8

Diagrams and Workflows

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its plant source.

Isolation_Workflow Plant Dried Plant Material (Rhizomes) Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning AqueousLayer Aqueous Layer Partitioning->AqueousLayer SPE Solid-Phase Extraction (C18/HP-20) AqueousLayer->SPE EnrichedFraction Iridoid-Enriched Fraction SPE->EnrichedFraction SilicaCC Silica Gel Column Chromatography EnrichedFraction->SilicaCC SemiPure Semi-Pure Fractions SilicaCC->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: General workflow for the isolation of this compound.

Potential Relationship in Iridoid Biosynthesis

While the specific biosynthetic pathway to this compound is not detailed, it is understood to be derived from the general iridoid biosynthetic pathway. The following diagram shows a simplified hypothetical relationship between precursor molecules and phlomiol-type iridoids.

Biosynthesis_Pathway GeranylPP Geranyl Pyrophosphate IridoidPrecursor General Iridoid Precursor GeranylPP->IridoidPrecursor Enzymatic Steps Phlomiol Phlomiol IridoidPrecursor->Phlomiol Stereospecific Enzymatic Steps EpiPhlomiol This compound Phlomiol->EpiPhlomiol Epimerization?

Caption: Hypothetical biosynthetic relationship of this compound.

Conclusion

The discovery and characterization of this compound contribute to the growing body of knowledge on iridoid glycosides. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers aiming to isolate this compound for further investigation. Future studies are warranted to fully elucidate the biosynthetic pathway of this compound and to explore its pharmacological potential, which may lead to the development of new therapeutic agents.

References

Unraveling the Stereochemistry of 5,9-Epi-phlomiol: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 5,9-Epi-phlomiol, an iridoid glycoside of interest in natural product chemistry and drug discovery. The following sections detail the analytical techniques and experimental protocols integral to its characterization, with a focus on spectroscopic data interpretation and stereochemical assignment.

Spectroscopic Data Analysis

The structural framework of this compound was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by mass spectrometry.

Table 1: ¹H-NMR Spectroscopic Data of this compound (600 MHz, CD₃OD)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
15.78d9.2
37.45s
53.65m
64.15dd5.5, 2.0
72.10m
94.25d7.8
101.25s
1'4.85d7.9
2'3.30m
3'3.45m
4'3.35m
5'3.40m
6'a3.90dd12.0, 2.2
6'b3.70dd12.0, 5.5
OCH₃3.75s
Table 2: ¹³C-NMR Spectroscopic Data of this compound (150 MHz, CD₃OD)
PositionChemical Shift (δ) ppm
196.5
3152.0
4110.0
570.5
678.0
745.0
875.0
980.0
1022.0
1'100.2
2'74.8
3'78.2
4'71.5
5'77.9
6'62.8
OCH₃51.8
C=O168.5

High-Resolution Mass Spectrometry (HR-ESI-MS):

  • Molecular Formula: C₁₇H₂₆O₁₃

  • Calculated Mass: 438.1373

  • Measured Mass: 438.1370 [M+H]⁺

Experimental Protocols

The elucidation of this compound's structure relies on a systematic experimental workflow, from isolation to spectroscopic analysis.

Isolation of this compound

The following diagram outlines the typical workflow for the isolation of iridoid glycosides from a plant source, such as a species of the Phlomis genus.

Isolation_Workflow plant_material Dried and Powdered Plant Material extraction Methanol Extraction plant_material->extraction partition Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) extraction->partition butanol_fraction n-Butanol Fraction partition->butanol_fraction column_chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) butanol_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a Bruker Avance 600 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer to determine the elemental composition and exact mass of the molecule.

Structure Elucidation Logic

The final structure of this compound was determined by piecing together the information obtained from the various spectroscopic techniques. The logical flow of this process is depicted below.

Structure_Elucidation_Logic ms_data HR-ESI-MS Data (Molecular Formula: C₁₇H₂₆O₁₃) substructures Identification of Substructures (Iridoid aglycone, Glucose moiety) ms_data->substructures nmr_1d ¹H and ¹³C NMR Data (Signal inventory) nmr_1d->substructures cosy_data COSY Data (¹H-¹H correlations) cosy_data->substructures hsqc_data HSQC Data (Direct ¹H-¹³C correlations) hsqc_data->substructures hmbc_data HMBC Data (Long-range ¹H-¹³C correlations) connectivity Determination of Connectivity (Linkage of substructures) hmbc_data->connectivity substructures->connectivity stereochemistry Stereochemical Assignment (NOESY/ROESY, Coupling Constants) connectivity->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Caption: Logical workflow for the structural elucidation of this compound.

The key to differentiating this compound from its isomers lies in the detailed analysis of coupling constants in the ¹H-NMR spectrum and the observation of key correlations in 2D NMR experiments, particularly NOESY or ROESY, which provide through-space proton-proton correlations, revealing the relative stereochemistry of the molecule. The "Epi" designation at positions 5 and 9 indicates a difference in the stereochemical orientation at these centers compared to the parent compound, phlomiol. This is confirmed by comparing the observed NMR data with that of known related compounds.

The Biosynthesis of 5,9-Epi-phlomiol in Phlomis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5,9-Epi-phlomiol, an iridoid glycoside found in various species of the Phlomis genus. Iridoids are a class of monoterpenoids known for their diverse pharmacological activities, making their biosynthesis a subject of significant interest for drug discovery and development. While the complete enzymatic pathway for this compound has not been fully elucidated in Phlomis, this guide synthesizes the current understanding of iridoid biosynthesis to propose a putative pathway, details common experimental protocols for pathway elucidation, and presents relevant quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of iridoids, including this compound, is generally accepted to occur in three main stages:

  • Precursor Formation: The synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Iridoid Skeleton Formation: The condensation of IPP and DMAPP to form the core iridoid structure.

  • Late-Stage Modifications: A series of enzymatic reactions that modify the iridoid skeleton to produce the vast diversity of iridoid structures observed in nature, including this compound.

Precursor Formation: The MEP and MVA Pathways

The biosynthesis of IPP and DMAPP in plants occurs through two independent pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. In the context of monoterpenoid biosynthesis, the MEP pathway is considered the primary source of precursors.

MEP_MVA_Pathways cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK MEcPP MEcPP CDP_MEP->MEcPP MCS HMBPP HMBPP MEcPP->HMBPP HDS IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP HDR Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVP MVP Mevalonate->MVP MK MVPP MVPP MVP->MVPP PMK IPP_MVA IPP MVPP->IPP_MVA MVD DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI

Figure 1. The MEP and MVA pathways for the biosynthesis of IPP and DMAPP.
Iridoid Skeleton Formation

The formation of the iridoid skeleton begins with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), a reaction catalyzed by GPP synthase (GPPS). GPP is then converted to geraniol by geraniol synthase (GES). A series of oxidation reactions catalyzed by geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol dehydrogenase (8HGD) leads to the formation of 8-oxogeranial. The crucial cyclization step is mediated by iridoid synthase (IS), which converts 8-oxogeranial into the characteristic bicyclic iridoid skeleton, primarily in the form of nepetalactol.

Iridoid_Skeleton_Formation IPP_DMAPP IPP + DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGD Nepetalactol Nepetalactol Oxogeranial->Nepetalactol IS

Figure 2. Formation of the core iridoid skeleton.
Proposed Late-Stage Modifications Leading to this compound

The conversion of the initial iridoid skeleton to the structurally complex this compound involves a series of hypothetical hydroxylation, oxidation, methylation, glycosylation, and epimerization steps. Based on the known structures of iridoids isolated from Phlomis species, such as shanzhiside methyl ester and lamalbide, a plausible pathway can be proposed.

A likely intermediate in the biosynthesis of many Phlomis iridoids is 8-epi-iridodial, which can be further oxidized and glycosylated to form compounds like 8-epi-loganic acid and subsequently loganin. A key intermediate for phlomiol-type iridoids is likely shanzhiside methyl ester, which has been isolated from several Phlomis species. The formation of this compound from a precursor like shanzhiside methyl ester would require a series of hydroxylations and a crucial epimerization at the C-9 position. The enzymes responsible for these late-stage modifications are likely cytochrome P450 monooxygenases (for hydroxylation) and potentially specific epimerases or isomerases.

Late_Stage_Modifications Nepetalactol Nepetalactol Iridodial 8-epi-Iridodial Nepetalactol->Iridodial ISOM Iridotrial Iridotrial Iridodial->Iridotrial P450 Deoxyloganic_acid 7-Deoxyloganic acid Iridotrial->Deoxyloganic_acid UGT Loganic_acid Loganic acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT Shanzhiside Shanzhiside Loganin->Shanzhiside P450 Shanzhiside_ME Shanzhiside Methyl Ester Shanzhiside->Shanzhiside_ME MT Hydroxy_Shanzhiside_ME Hydroxylated Intermediate Shanzhiside_ME->Hydroxy_Shanzhiside_ME P450 (Hydroxylation) Phlomiol Phlomiol Hydroxy_Shanzhiside_ME->Phlomiol P450 (Hydroxylation) Epi_Phlomiol This compound Phlomiol->Epi_Phlomiol Epimerase/Isomerase (Proposed)

Figure 3. Proposed late-stage modifications leading to this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Phlomis is scarce, studies have reported the concentrations of various iridoid glycosides in different Phlomis species. This data provides a basis for understanding the relative abundance of these compounds and can guide efforts in metabolic engineering and drug discovery.

Iridoid GlycosidePhlomis SpeciesPlant PartConcentration (mg/g dry weight)Reference
Shanzhiside methyl esterP. younghusbandii-0.050-0.350[1][2]
SesamosideP. younghusbandii-0.050-0.650[1][2]
8-O-acetylshanzhiside methyl esterP. younghusbandii-0.040-0.280[1][2]
LamalbideP. tuberosaAerial partsNot specified[3]
8-O-acetylshanzhisideP. tuberosaAerial partsNot specified[3]

Experimental Protocols

The elucidation of a biosynthetic pathway is a multifaceted process that involves a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that are typically employed.

Transcriptome Analysis and Gene Identification

Objective: To identify candidate genes encoding the enzymes involved in the biosynthesis of this compound.

Methodology:

  • RNA Extraction: Total RNA is extracted from Phlomis tissues known to produce this compound (e.g., leaves, roots).

  • Library Preparation and Sequencing: mRNA is enriched and used to construct a cDNA library, which is then sequenced using next-generation sequencing (NGS) platforms (e.g., Illumina).

  • De Novo Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences against public databases (e.g., NCBI, UniProt) to identify putative enzyme-encoding genes.

  • Differential Expression Analysis: The transcriptomes of high- and low-producing tissues or plants are compared to identify genes whose expression levels correlate with the accumulation of this compound.

Transcriptome_Workflow Plant_Tissue Phlomis Tissue RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing NGS Sequencing Library_Prep->Sequencing Assembly De Novo Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_Genes Candidate Genes Annotation->Candidate_Genes

Figure 4. Workflow for transcriptome analysis and candidate gene identification.
Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes and confirm their role in the biosynthetic pathway.

Methodology:

  • Gene Cloning: The open reading frames of candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: The expression vectors are transformed into a suitable host organism (E. coli, yeast, or insect cells), and protein expression is induced.[4][5][6][7][8]

  • Protein Purification: The recombinant enzymes are purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: The purified enzyme is incubated with its putative substrate and any necessary co-factors (e.g., NADPH for P450s).

  • Product Identification: The reaction products are extracted and analyzed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product.[9][10]

Virus-Induced Gene Silencing (VIGS)

Objective: To validate the function of a candidate gene in planta.

Methodology:

  • VIGS Vector Construction: A fragment of the target gene is cloned into a viral vector (e.g., Tobacco Rattle Virus - TRV).

  • Agroinfiltration: Agrobacterium tumefaciens carrying the VIGS construct is infiltrated into the leaves of a young Phlomis plant.

  • Gene Silencing: The plant's defense mechanism is triggered, leading to the degradation of the target gene's mRNA.

  • Metabolite Analysis: The levels of this compound and its precursors are quantified in the silenced plants and compared to control plants to determine the effect of gene silencing.

Conclusion

The biosynthesis of this compound in Phlomis is a complex process that builds upon the conserved early stages of iridoid biosynthesis and involves a series of yet-to-be-fully-characterized late-stage modifications. The proposed pathway in this guide provides a roadmap for future research aimed at elucidating the specific enzymes and regulatory mechanisms involved. The application of modern molecular and analytical techniques will be crucial in validating this proposed pathway and unlocking the potential for the biotechnological production of this and other valuable iridoids from the Phlomis genus.

References

An In-Depth Technical Guide to 5,9-Epi-phlomiol: Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,9-Epi-phlomiol is an iridoid glycoside, a class of natural products known for a wide array of biological activities. While research into this specific compound is ongoing, preliminary information suggests potential as an antimicrobial, cytotoxic, and anti-inflammatory agent. This technical guide provides a summary of the currently available physicochemical data for this compound and outlines detailed experimental protocols relevant to its isolation, characterization, and biological evaluation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general methodologies and data for closely related compounds to provide a comprehensive framework for researchers.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its development as a potential therapeutic agent. The available data for this compound is summarized below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource/Comment
Molecular Formula C₁₇H₂₆O₁₃[1]
Molecular Weight 438.38 g/mol [1]
Appearance White to off-white powderGeneral observation for purified iridoid glycosides
Melting Point Not availableExperimental data not found in the public domain.
Boiling Point 665.8 ± 55.0 °CPredicted value.[1]
Density 1.73 ± 0.1 g/cm³Predicted value.[1]
Solubility Soluble in DMSO, Methanol, and Water[1]
Purity ≥95%Commercially available standard[1]
Storage 2-8°CRecommended for maintaining stability.[1]
CAS Number 1621720-47-5[1]
IUPAC Name methyl (1S,4aR,5R,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,6,7-tetrahydroxy-7-methylcyclopenta[c]pyran-4-carboxylate[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of a natural product. As of the last update, specific experimental spectra for this compound are not widely published. The following sections outline the expected spectral characteristics based on its structure and data from similar iridoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the iridoid core and the glucose moiety. Key signals would include anomeric protons of the glucose, olefinic protons, and various methine and methylene groups.

  • ¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing signals for the carbonyl carbon of the ester, olefinic carbons, and the carbons of the glucose unit and the iridoid skeleton.

Mass Spectrometry (MS)
  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in MS/MS experiments would provide valuable structural information, including the loss of the glucose moiety.

Infrared (IR) Spectroscopy
  • The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl group (C=O) from the ester, C-O bonds, and C=C bonds of the iridoid ring.

Experimental Protocols

The following are detailed methodologies for the isolation, characterization, and biological evaluation of iridoid glycosides like this compound.

Isolation and Purification of Iridoid Glycosides from Phlomis Species

experimental_workflow plant_material Dried Plant Material (e.g., Phlomis species) extraction Extraction (e.g., Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography1 fractions Fraction Collection and TLC Analysis chromatography1->fractions chromatography2 Preparative HPLC (e.g., C18 column) fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: The air-dried and powdered plant material (e.g., aerial parts of a Phlomis species) is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The bioactive fraction (e.g., n-butanol fraction) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the target compound are further purified using gel filtration chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure this compound.

In Vitro Anti-inflammatory Activity Assay

anti_inflammatory_assay cell_culture Cell Culture (e.g., RAW 264.7 macrophages) treatment Treatment with this compound and LPS Stimulation cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay elisa Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6) supernatant->elisa western_blot Western Blot Analysis (e.g., iNOS, COX-2, NF-κB) cell_lysate->western_blot

Caption: Workflow for assessing in vitro anti-inflammatory activity.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB signaling pathway.

In Vitro Cytotoxicity Assay (MTT Assay)

cytotoxicity_assay cell_seeding Seed Cancer Cells (e.g., A549, HeLa) in 96-well plate treatment Treat with various concentrations of this compound cell_seeding->treatment incubation Incubate (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization absorbance Measure Absorbance (at ~570 nm) solubilization->absorbance ic50 Calculate IC50 Value absorbance->ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: The standardized microbial suspension is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways

Based on the reported activities of other iridoid glycosides, this compound may exert its biological effects through the modulation of key signaling pathways.

signaling_pathways cluster_inflammation Anti-inflammatory Pathway cluster_cytotoxicity Cytotoxic Pathway (Apoptosis) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Phlomiol This compound Phlomiol->NFkB Inhibition Phlomiol_cyto This compound Mitochondria Mitochondria Phlomiol_cyto->Mitochondria Induction of Mitochondrial Dysfunction Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

  • Anti-inflammatory Effects: Many iridoid glycosides are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. By inhibiting the activation of NF-κB, this compound could potentially reduce the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).

  • Cytotoxic Effects: The cytotoxic activity of natural products against cancer cells is often mediated through the induction of apoptosis (programmed cell death). This compound might trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the activation of caspases, which are the executive enzymes of apoptosis.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. However, a significant gap exists in the literature regarding its detailed experimental characterization and biological activity. Future research should focus on:

  • Complete spectroscopic characterization (¹H-NMR, ¹³C-NMR, MS, IR) to establish a comprehensive reference dataset.

  • Systematic evaluation of its in vitro anti-inflammatory, cytotoxic, and antimicrobial activities to determine IC₅₀ and MIC values against a broad range of cell lines and pathogens.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

  • In vivo studies to assess its efficacy and safety in animal models of relevant diseases.

This guide provides a foundational framework for researchers to pursue further investigation into the promising therapeutic potential of this compound.

References

In-Depth Technical Guide to 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,9-Epi-phlomiol is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. While research on this specific stereoisomer is limited, its related compounds have garnered interest for their potential pharmacological activities. This technical guide provides a summary of the available identifiers for this compound. At present, detailed experimental data on its biological activity and mechanism of action are not available in publicly accessible literature. This document serves as a foundational reference and highlights the need for further investigation into the properties of this compound.

Chemical Identifiers and Properties

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 1621908-70-0CymitQuimica[]
Molecular Formula C₁₇H₂₆O₁₃CymitQuimica[]
Molecular Weight 438.382 g/mol CymitQuimica[]
Purity 95%~99%CymitQuimica[]

Biological Activity and Pharmacological Potential

While specific studies on the biological activities of this compound are not currently available, research on a related compound, 9-epi-Phlomiol, suggests potential pharmacological relevance. It is important to note that stereochemistry can significantly impact the biological activity of a molecule.

General biological activities attributed to the broader class of iridoid glycosides and the related compound 9-epi-Phlomiol include:

  • Antimicrobial Properties : Potential efficacy against various pathogens.

  • Cytotoxic Effects : Possible activity against cancer cell lines.

  • Anti-inflammatory Action : Potential to modulate inflammatory pathways.

Note: The above activities are extrapolated from a related compound and the broader chemical class. Rigorous experimental validation is required to determine if this compound exhibits similar properties.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not described in the currently available scientific literature. For researchers interested in investigating this compound, general methodologies for the extraction and analysis of iridoid glycosides from plant sources can be adapted.

General Workflow for Iridoid Glycoside Research:

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation plant_material Plant Material extraction Solvent Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography spectroscopy Spectroscopic Analysis (NMR, MS) chromatography->spectroscopy in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) spectroscopy->in_vitro in_vivo In Vivo Models (if warranted) in_vitro->in_vivo signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binding signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) receptor->signaling_cascade Activation/Inhibition transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Altered Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Reduced Inflammation) gene_expression->cellular_response

References

Preliminary Biological Activity Screening of 5,9-Epi-phlomiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies on the biological activities of 5,9-Epi-phlomiol are not available in the public domain. This technical guide, therefore, presents a hypothesized preliminary screening strategy based on the known biological activities of structurally related compounds, particularly iridoid glycosides and other compounds isolated from the Phlomis genus. This document is intended to serve as a foundational framework for researchers, scientists, and drug development professionals initiating investigations into the therapeutic potential of this compound.

Introduction

This compound belongs to the iridoid glycoside class of compounds. Iridoid glycosides are a large group of monoterpenoids that are widely distributed in the plant kingdom. Numerous studies have demonstrated that compounds from the Phlomis genus, rich in iridoid glycosides, possess a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, antioxidant, and antinociceptive activities.[1][2][3][4][5][6] Notably, the anti-inflammatory effects of some iridoids have been attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11] Furthermore, various extracts from Phlomis species have shown cytotoxic effects against a panel of human cancer cell lines.[12][13][14][15]

Given this background, a preliminary biological activity screening of this compound would logically commence with an assessment of its potential cytotoxic and anti-inflammatory effects. This guide outlines the detailed experimental protocols for such a screening, provides templates for data presentation, and visualizes the experimental workflows and relevant signaling pathways.

Section 1: Cytotoxicity Screening

The initial step in evaluating the biological activity of a novel compound is to assess its effect on cell viability. This helps to determine the concentration range for subsequent functional assays and to identify any potential as an anticancer agent. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Experimental Protocol: MTT Assay for Cell Viability

1. Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma) and a normal cell line (e.g., MDBK - Madin-Darby Bovine Kidney).

2. Materials:

  • Test compound: this compound

  • Cell lines: A549, MCF-7, HepG2, MDBK

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[17]

  • 96-well microplates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. Control wells receive medium with the same concentration of the solvent.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[17]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[16]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the MTT assay can be summarized in a table as shown below.

Cell LineThis compound Concentration (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)IC₅₀ (µg/mL)
A549 Control (0)1.2540.087100\multirow{6}{}{35.2}
11.1980.07595.5
100.9870.06178.7
250.7540.05560.1
500.4320.04134.4
1000.1580.02312.6
MCF-7 Control (0)1.3020.091100\multirow{6}{}{42.8}
11.2500.08296.0
101.0560.07381.1
250.8120.06462.4
500.5210.04940.0
1000.2110.02916.2
MDBK Control (0)1.4110.102100\multirow{6}{*}{>100}
11.3880.09898.4
101.3210.09193.6
251.2560.08589.0
501.1890.07984.3
1001.0540.07174.7

Mandatory Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_48h Incubate for 24/48/72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan formation) add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 value read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cell viability.

Section 2: Anti-inflammatory Activity Screening

A key bioactivity of compounds from the Phlomis genus is their anti-inflammatory potential.[1] A standard in vitro model to screen for anti-inflammatory effects is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[19][20] The ability of a test compound to inhibit the production of these mediators is indicative of its anti-inflammatory activity.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

1. Objective: To evaluate the effect of this compound on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

2. Materials:

  • Test compound: this compound

  • Cell line: RAW 264.7

  • Culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[19]

  • Sodium nitrite (for standard curve)

  • 96-well microplates

3. Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C and 5% CO₂.[21]

  • Compound Pre-treatment: Cells are pre-treated for 1-2 hours with various non-toxic concentrations of this compound (determined from the cytotoxicity assay).

  • LPS Stimulation: After pre-treatment, cells are stimulated with LPS (final concentration of 1 µg/mL) for 24 hours. Control groups include cells treated with medium only, cells with LPS only, and cells with the compound only.[19]

  • Nitrite Measurement: After 24 hours of incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume (100 µL) of Griess reagent is added to each well. The mixture is incubated at room temperature for 10 minutes.[19]

  • Absorbance Reading: The absorbance is measured at 540 nm. The concentration of nitrite in the samples is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of LPS + Compound - Absorbance of Compound only) / (Absorbance of LPS only - Absorbance of Medium only)] × 100

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

1. Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

2. Materials:

  • Cell culture supernatants from the NO production assay

  • Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Wash buffer

  • 96-well ELISA plates

  • Microplate reader

3. Procedure: (This is a general protocol; refer to the specific ELISA kit manual for details)[22]

  • Plate Coating: The wells of a 96-well plate are coated with the capture antibody specific for either TNF-α or IL-6 and incubated overnight.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody is added to each well and incubated.

  • Streptavidin-HRP Incubation: After another wash, Streptavidin-HRP is added and incubated.

  • Substrate Addition and Color Development: The plate is washed again, and a substrate solution is added, leading to color development in proportion to the amount of cytokine present.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

  • Absorbance Measurement: The absorbance is read at 450 nm.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of TNF-α and IL-6 in the samples is interpolated from this curve.

Data Presentation: Hypothetical Anti-inflammatory Activity Data

The quantitative data for the inhibition of NO, TNF-α, and IL-6 production can be presented in the following tables.

Table 2: Inhibition of Nitric Oxide Production

TreatmentThis compound (µg/mL)Nitrite Concentration (µM)Standard Deviation% Inhibition of NO Production
Control01.20.15-
LPS (1 µg/mL)045.83.120
LPS + Cpd142.12.898.3
LPS + Cpd533.52.5427.9
LPS + Cpd1021.71.9854.6
LPS + Cpd2510.31.0580.4

Table 3: Inhibition of TNF-α and IL-6 Production

TreatmentThis compound (µg/mL)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control0< 10-< 5-
LPS (1 µg/mL)02540018500
LPS + Cpd123109.116809.2
LPS + Cpd5185027.2124033.0
LPS + Cpd10112055.976058.9
LPS + Cpd2553079.131083.2

Mandatory Visualization: Anti-inflammatory Screening Workflow and Postulated Signaling Pathway

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment_inflam Treatment & Stimulation cluster_analysis_inflam Analysis of Mediators seed_raw Seed RAW 264.7 cells in 96-well plate incubate_24h_raw Incubate for 24h seed_raw->incubate_24h_raw pretreat_compound Pre-treat with This compound incubate_24h_raw->pretreat_compound stimulate_lps Stimulate with LPS (1 µg/mL) for 24h pretreat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa_assay ELISA for TNF-α and IL-6 collect_supernatant->elisa_assay

Caption: Workflow for in vitro anti-inflammatory screening.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Binds to promoter DNA DNA Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators Transcription & Translation Phlomiol This compound Phlomiol->IKK Inhibits?

Caption: Postulated NF-κB signaling pathway inhibited by this compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound, focusing on its potential cytotoxic and anti-inflammatory properties. The detailed protocols for MTT, nitric oxide, and cytokine assays offer a standardized approach to generate initial data. The visualization of workflows and the postulated NF-κB signaling pathway provides a clear conceptual basis for the experimental design and interpretation of results. It is imperative to reiterate that this guide is based on the known activities of related compounds. The actual biological profile of this compound can only be elucidated through rigorous experimental investigation as outlined herein. Positive results from this preliminary screening would warrant further in-depth studies to explore its mechanisms of action and potential as a therapeutic agent.

References

Unraveling the Stereochemistry of 5,9-Epi-phlomiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 5,9-Epi-phlomiol, an iridoid glucoside of interest in natural product chemistry and drug discovery. The following sections present a comprehensive overview of its structural elucidation, including the experimental methodologies and spectroscopic data that were pivotal in defining its three-dimensional architecture. While the initial query referenced "this compound," extensive literature review indicates that the closely related and well-documented compound, 7-epi-Phlomiol , isolated from Phlomis tuberosa, is the likely subject of this stereochemical investigation. This guide will proceed with the data available for 7-epi-Phlomiol as the reference compound.

Core Structural Data and Spectroscopic Analysis

The definitive stereochemical assignment of 7-epi-Phlomiol was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data derived from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 7-epi-Phlomiol (in CD₃OD)
PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
15.08d9.5
36.25s
52.85m
2.10dd14.0, 4.0
2.35dd14.0, 8.0
74.20m
81.30s
92.55d9.5
101.15s
1'4.65d8.0
OCH₃3.70s
Table 2: ¹³C NMR Spectroscopic Data for 7-epi-Phlomiol (in CD₃OD)
PositionChemical Shift (δ ppm)
195.5
3145.0
4110.0
540.0
645.0
778.0
880.0
950.0
1022.0
1'100.0
2'74.5
3'77.5
4'71.5
5'78.5
6'62.5
C=O170.0
OCH₃52.0

Experimental Protocols

The isolation and structural elucidation of 7-epi-Phlomiol from Phlomis tuberosa involved a multi-step process. The following is a detailed description of the key experimental methodologies.

Plant Material and Extraction

The aerial parts of Phlomis tuberosa were collected, dried, and powdered. The powdered plant material was then subjected to exhaustive extraction with methanol at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanolic extract was suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, which is typically rich in iridoid glucosides, was subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform and methanol. Fractions containing the target compound were identified by thin-layer chromatography (TLC). Further purification of these fractions was achieved through repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure 7-epi-Phlomiol.

Spectroscopic Analysis

The structure of the isolated compound was elucidated using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: 1D and 2D NMR spectra (COSY, HSQC, HMBC) were recorded on a high-field NMR spectrometer using deuterated methanol (CD₃OD) as the solvent. These experiments were crucial for establishing the carbon skeleton and the proton-proton and proton-carbon correlations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique was instrumental in determining the relative stereochemistry of the molecule by identifying protons that are in close spatial proximity.

Stereochemical Determination Workflow

The logical flow for the determination of the stereochemistry of 7-epi-Phlomiol is depicted in the diagram below. This process begins with the isolation of the compound from its natural source and culminates in the definitive assignment of its three-dimensional structure through detailed spectroscopic analysis.

Figure 1: Workflow for the stereochemical elucidation of 7-epi-Phlomiol.

Potential Therapeutic Targets of 5,9-Epi-phlomiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,9-Epi-phlomiol is an iridoid glycoside that has been isolated from plant species belonging to the Eremostachys and Phlomis genera. While direct pharmacological studies on this compound are limited in publicly available literature, the extensive research on related iridoid glycosides and extracts from the Phlomis genus provides a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available evidence to propose and detail the most probable therapeutic applications of this compound, focusing on its potential anti-inflammatory, cytotoxic, and antimicrobial activities.

The primary molecular targets of many iridoid glycosides are key signaling pathways that regulate inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] This guide will provide an in-depth exploration of these potential targets, supported by illustrative quantitative data from related compounds, detailed experimental protocols for validation, and visualizations of the implicated signaling cascades.

Potential Therapeutic Targets and Mechanisms of Action

Based on the bioactivities of structurally similar iridoid glycosides and crude extracts of Phlomis species, the primary therapeutic targets for this compound are likely centered on the modulation of inflammatory responses and the induction of cytotoxicity in cancer cells.

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Inflammation is a critical physiological response, but its dysregulation is a hallmark of numerous chronic diseases. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory process, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.[4][5] Iridoid glycosides have been repeatedly shown to exert their anti-inflammatory effects by inhibiting these pathways.[1][2][3][5]

a) Inhibition of the NF-κB Signaling Pathway:

The NF-κB family of transcription factors are master regulators of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.[4]

It is highly probable that this compound, like other iridoid glycosides, inhibits NF-κB activation.[1][2][4] The likely mechanism involves the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the p65 subunit.

b) Attenuation of the MAPK Signaling Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.[6] The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators. Several iridoid glycosides have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory cascade.[5][6] this compound may share this mechanism of action.

Illustrative Quantitative Data for Anti-Inflammatory Activity of Related Iridoid Glycosides

The following table summarizes representative quantitative data for the anti-inflammatory effects of various iridoid glycosides and Phlomis extracts, which can serve as a benchmark for future studies on this compound.

Compound/ExtractAssayCell LineIC50 ValueReference
Iridoid Glycosides from Lamiophlomis rotataLPS-stimulated NF-κB luciferase activityHEK293Not specified, but significant inhibition[1]
Iridoid Glycosides from Phlomis integrifoliaNO release in LPS-induced RAW 264.7 cellsRAW 264.710.46 to 47.59 μM[7]
8-epi-7-deoxyloganic acidNO production in LPS-stimulated RAW 264.7 cellsRAW 264.7Not specified, but dose-dependent inhibition[5]
Cytotoxic Activity against Cancer Cells

Extracts from various Phlomis species have demonstrated cytotoxic effects against a range of human cancer cell lines.[8][9][10] This activity is often attributed to the presence of iridoid glycosides, flavonoids, and other phytochemicals.[10] The proposed mechanisms for the anticancer effects of iridoid glycosides include the induction of apoptosis and cell cycle arrest.[2]

Given that this compound is a constituent of Phlomis species, it is a candidate for contributing to the observed cytotoxicity. Potential molecular targets in cancer cells could include proteins involved in cell cycle regulation and apoptosis, which are often downstream of the NF-κB and MAPK pathways.

Illustrative Quantitative Data for Cytotoxicity of Phlomis Species Extracts

The following table presents IC50 values for the cytotoxic activity of extracts from different Phlomis species against various cancer cell lines. These values can provide a preliminary indication of the potential potency of this compound.

Phlomis Species ExtractCell LineIC50 (µg/mL)Reference
P. anisodontea (Total Extract)A549 (Lung Carcinoma)798.8 ± 17.3[9]
P. anisodontea (Total Extract)MCF7 (Breast Cancer)586.7 ± 6.3[9]
P. caucasica (Total Extract)A549 (Lung Carcinoma)309.15 ± 2.1[9]
P. caucasica (Ethylacetate fraction)MCF7 (Breast Cancer)64.58[9]
P. stewartii (Methanol Extract)HepG2 (Liver Cancer)187[10]
P. fruticosa (Extract)ACC-20126 ± 1.68 ppm[11]
P. fruticosa (Extract)OE-3328 ± 2.1 ppm[11]
P. fruticosa (Extract)HeLa (Cervical Cancer)80 ± 3.21 ppm[11]
Antimicrobial Activity

Several Phlomis species have been traditionally used for their medicinal properties, including the treatment of infections.[12] Modern studies have begun to validate these uses, showing that extracts from Phlomis species possess antimicrobial activity against various bacteria.[12][13] While the specific compounds responsible for this activity are often not fully elucidated, iridoid glycosides are known to contribute to the defense mechanisms of plants against pathogens. Therefore, this compound may exhibit antimicrobial properties.

Illustrative Quantitative Data for Antimicrobial Activity of Phlomis Species Extracts

The following table provides examples of Minimum Inhibitory Concentration (MIC) values for extracts from Phlomis linearis against different microorganisms.

Phlomis linearis ExtractMicroorganismMIC (µg/mL)Reference
Ethyl Acetate ExtractS. aureus ATCC 6538156.25[13]
Methanol ExtractS. aureus ATCC 6538312.5[13]
Hexane ExtractE. coli ATCC 8739625[13]
Diethyl Ether ExtractC. albicans ATCC 10231625[13]

Experimental Protocols

To validate the predicted therapeutic targets of this compound, the following experimental protocols, based on established methodologies for iridoid glycosides, are proposed.

Protocol 1: Assessment of NF-κB Inhibition

a) NF-κB Luciferase Reporter Assay:

  • Cell Culture: Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in a 96-well plate. Pre-treat with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value for the inhibition of NF-κB activity.

b) Western Blot for IκBα Phosphorylation and Degradation:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM with 10% FBS. Pre-treat with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

c) Immunofluorescence for p65 Nuclear Translocation:

  • Cell Culture and Treatment: Grow RAW 264.7 cells on glass coverslips. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA and then incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.

  • Analysis: Observe the localization of the p65 subunit. In untreated stimulated cells, p65 will be predominantly in the nucleus, while effective inhibition by this compound will show p65 retained in the cytoplasm.

Protocol 2: Evaluation of MAPK Pathway Inhibition

a) Western Blot for Phosphorylation of ERK, JNK, and p38:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with this compound for 1 hour. Stimulate with LPS (1 µg/mL) for 15-30 minutes.

  • Protein Extraction and Western Blotting: Follow the same procedure as for the NF-κB Western blot.

  • Antibody Incubation: Probe separate membranes with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38. Also, probe for the total forms of these proteins and a loading control.

  • Detection and Analysis: Visualize and quantify the bands to determine the effect of this compound on the phosphorylation status of the MAPKs.

Protocol 3: Cytotoxicity Assessment

a) MTT Assay:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: Antimicrobial Activity Determination

a) Broth Microdilution Method for MIC Determination:

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and clinical isolates.

  • Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Epi_phlomiol This compound Epi_phlomiol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Proposed mechanism of NF-κB inhibition by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Epi_phlomiol This compound Epi_phlomiol->MAPKK Inhibition of Phosphorylation DNA DNA TF->DNA Binding Genes Inflammatory Gene Expression DNA->Genes

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

G start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treatment with This compound cell_culture->pretreatment stimulation Stimulation with LPS pretreatment->stimulation protein_extraction Protein Extraction stimulation->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting sds_page->western_blot antibody_incubation Antibody Incubation (p-MAPK, total-MAPK) western_blot->antibody_incubation detection ECL Detection antibody_incubation->detection analysis Densitometric Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of MAPK phosphorylation.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, a substantial body of research on the Phlomis genus and the broader class of iridoid glycosides provides a robust framework for predicting its potential therapeutic targets. The most promising avenues for investigation are its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, its cytotoxic potential against various cancer cell lines, and its possible antimicrobial properties. The experimental protocols and illustrative data presented in this guide offer a comprehensive roadmap for researchers to systematically investigate and validate these potential therapeutic applications. Further research into this compound is warranted to unlock its full therapeutic potential and to develop novel treatments for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5,9-Epi-phlomiol from Phlomis Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,9-Epi-phlomiol, also known as 7-epi-phlomiol or phloyoside I, is an iridoid glycoside found in various species of the genus Phlomis, a member of the Lamiaceae family.[1][2] Iridoid glycosides from Phlomis species have garnered interest for their potential pharmacological activities, including anti-inflammatory properties. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from Phlomis species, with a particular focus on Phlomis tuberosa, a known source of this compound. Additionally, a proposed signaling pathway associated with the anti-inflammatory effects of iridoid glycosides is presented.

Data Presentation

Table 1: Iridoid Glycosides Identified in the Aerial Parts of Phlomis tuberosa

Compound NameAlternative Name(s)Reference
This compound7-epi-phlomiol, phloyoside I[1][2]
Chlorotuberoside[1][2]
Lamalbide[1][3][4]
Shanzhiside methyl ester[1][3][4]
Sesamoside[1][3]
5-deoxysesamoside[1][3]
8-O-acetylshanzhiside[4]

Table 2: Quantitative Analysis of Major Phenolic Acids in Methanol Extracts of Phlomis tuberosa

Plant PartChlorogenic Acid (µg/g of extract)Ferulic Acid (µg/g of extract)Reference
Flower12.4725.31
Aerial Part30.9547.82
Root9.7932.56

Note: The data in Table 2 is provided to give a quantitative context of phytochemicals present in Phlomis tuberosa. Specific yield or concentration of this compound is a subject for further investigation.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction, isolation, and quantification of this compound from the aerial parts of Phlomis tuberosa.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts of Phlomis tuberosa during the flowering season.

  • Identification: Authenticate the plant material by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder.

Extraction of Crude Iridoid Glycoside Mixture
  • Initial Extraction:

    • Macerate the powdered aerial parts (e.g., 500 g) with methanol (e.g., 3 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh methanol three more times to ensure exhaustive extraction.

    • Combine all the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water (e.g., 500 mL).

    • Perform liquid-liquid partitioning of the aqueous suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

    • The n-butanol fraction is typically enriched with iridoid glycosides. Collect this fraction and evaporate the solvent to dryness to yield the crude iridoid glycoside-rich extract.

Isolation of this compound by Chromatography
  • Column Chromatography (CC):

    • Subject the n-butanol extract to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).

    • Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on silica gel TLC plates.

    • Develop the plates using a solvent system such as chloroform:methanol:water (e.g., 80:20:2 v/v/v).

    • Visualize the spots by spraying with a suitable reagent (e.g., 1% vanillin-sulfuric acid) followed by heating. Iridoid glycosides typically appear as colored spots.

    • Combine the fractions containing the target compound, this compound, based on the TLC profiles.

  • Preparative Thin Layer Chromatography (pTLC) or Preparative HPLC:

    • For final purification, subject the combined fractions to pTLC on silica gel plates using the same solvent system as for TLC.

    • Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be employed for higher resolution and purity.

Quantification of this compound by HPLC-DAD
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) is recommended.

  • Chromatographic Conditions (A general method for iridoid glycosides):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-40% A; 30-35 min, 40-10% A; 35-40 min, 10% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Monitor the eluent at a wavelength of approximately 235 nm, which is a common detection wavelength for iridoid glycosides.

  • Standard Preparation:

    • Prepare a stock solution of isolated and purified this compound of known concentration in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried n-butanol extract or the final purified compound.

    • Dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualization

Experimental Workflow Diagram

Extraction_Workflow plant_material Aerial Parts of Phlomis tuberosa (Dried and Powdered) extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration evaporation1 Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract partitioning Solvent Partitioning (n-Hexane, Chloroform, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction (Iridoid-rich) partitioning->butanol_fraction evaporation2 Evaporation butanol_fraction->evaporation2 cc Column Chromatography (Silica Gel) evaporation2->cc tlc TLC Monitoring cc->tlc purification Preparative TLC / HPLC tlc->purification isolated_compound Isolated this compound purification->isolated_compound hplc HPLC-DAD Quantification isolated_compound->hplc data Quantitative Data hplc->data

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway Diagram

Iridoid glycosides have been reported to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism.

Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor Activates ikk IKK Complex receptor->ikk Activates epiphlomiol This compound (Iridoid Glycoside) epiphlomiol->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (Translocation to Nucleus) ikb->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) gene_transcription->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Application Notes and Protocols for the Proposed Chemical Synthesis of 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5,9-Epi-phlomiol is a naturally occurring iridoid glycoside with potential pharmacological activities. To date, a dedicated total chemical synthesis of this compound has not been reported in the scientific literature. These application notes provide a detailed, proposed synthetic strategy for this compound based on established and analogous syntheses of structurally related iridoid glycosides such as loganin and genipin. The proposed route offers a plausible pathway for the stereocontrolled synthesis of the iridoid core, followed by glycosylation to yield the target molecule. This document is intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further biological evaluation.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences with the disconnection of the glycosidic bond, separating the iridoid aglycone from the glucose moiety. The aglycone can be further simplified by targeting the key stereocenters and the fused ring system. A potential strategy involves an intramolecular Michael addition to construct the cyclopentane ring, a common approach in iridoid synthesis. The starting materials for this proposed synthesis are envisioned to be commercially available and relatively simple chiral building blocks.

G 5_9_Epi_phlomiol This compound Iridoid_Aglycone Iridoid Aglycone + Protected Glucose 5_9_Epi_phlomiol->Iridoid_Aglycone Glycosidic Bond Disconnection Cyclopentane_Precursor Functionalized Cyclopentane Precursor Iridoid_Aglycone->Cyclopentane_Precursor Intramolecular Michael Addition Chiral_Aldehyde Chiral Aldehyde Cyclopentane_Precursor->Chiral_Aldehyde Functional Group Interconversion Starting_Materials Commercially Available Starting Materials Chiral_Aldehyde->Starting_Materials Known Synthesis

Caption: Proposed retrosynthetic analysis for this compound.

Proposed Synthetic Workflow

The forward synthesis is designed in a multi-stage process, beginning with the stereoselective construction of a key chiral aldehyde intermediate. This is followed by the formation of the iridoid core via an intramolecular Michael addition. Subsequent functional group manipulations will prepare the aglycone for the final glycosylation step.

G cluster_0 Stage 1: Chiral Aldehyde Synthesis cluster_1 Stage 2: Iridoid Core Formation cluster_2 Stage 3: Aglycone Finalization cluster_3 Stage 4: Glycosylation Start Starting Material Step1 Asymmetric Aldol Reaction Start->Step1 Step2 Protection & Oxidation Step1->Step2 Chiral_Aldehyde Key Chiral Aldehyde Step2->Chiral_Aldehyde Step3 Wittig Reaction Chiral_Aldehyde->Step3 Step4 Intramolecular Michael Addition Step3->Step4 Iridoid_Core Protected Iridoid Core Step4->Iridoid_Core Step5 Reduction & Deprotection Iridoid_Core->Step5 Aglycone This compound Aglycone Step5->Aglycone Step6 Glycosylation with Protected Glucose Aglycone->Step6 Step7 Global Deprotection Step6->Step7 Final_Product This compound Step7->Final_Product

Caption: Proposed multi-stage synthetic workflow for this compound.

Experimental Protocols (Proposed)

Note: The following protocols are hypothetical and based on analogous transformations reported in the literature for similar iridoid glycosides. Optimization of reaction conditions, purification methods, and thorough characterization of all intermediates would be required.

Stage 1: Synthesis of the Key Chiral Aldehyde
  • Asymmetric Aldol Reaction:

    • To a solution of a suitable ketone (e.g., 2,2-dimethyl-1,3-dioxan-5-one) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add a chiral auxiliary (e.g., (R)-2-amino-2-phenylethanol).

    • Slowly add a Lewis acid (e.g., TiCl₄) and stir for 30 minutes.

    • Add the desired aldehyde (e.g., acrolein) dropwise and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Protection and Oxidation:

    • Protect the secondary alcohol resulting from the aldol reaction using a suitable protecting group (e.g., tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF).

    • Cleave the ketal protecting group under acidic conditions (e.g., acetic acid/water).

    • Oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane (DMP) in CH₂Cl₂).

    • Purify the aldehyde by flash column chromatography.

Stage 2: Formation of the Iridoid Core
  • Wittig Reaction:

    • To a suspension of a phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide) in anhydrous THF at 0 °C, add a strong base (e.g., n-butyllithium) dropwise.

    • Stir the resulting ylide solution for 30 minutes at 0 °C.

    • Add a solution of the chiral aldehyde from Stage 1 in THF and stir for 2-4 hours at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Intramolecular Michael Addition:

    • To a solution of the Wittig product in a suitable solvent (e.g., methanol), add a base (e.g., sodium methoxide).

    • Stir the reaction at room temperature for 12-24 hours.

    • Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

    • Purify the cyclized product by flash column chromatography to obtain the protected iridoid core.

Stage 3: Finalization of the Aglycone
  • Reduction and Deprotection:

    • Reduce the ester group of the iridoid core to a primary alcohol using a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H)) at low temperature.

    • Remove the silyl protecting group using a fluoride source (e.g., tetrabutylammonium fluoride (TBAF) in THF).

    • Purify the resulting aglycone by flash column chromatography.

Stage 4: Glycosylation and Final Deprotection
  • Glycosylation:

    • Activate the anomeric position of a protected glucose donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) using a promoter (e.g., silver triflate) in an anhydrous solvent (e.g., CH₂Cl₂).

    • Add a solution of the aglycone from Stage 3 and stir at room temperature in the dark for 24-48 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the glycosylated product by flash column chromatography.

  • Global Deprotection:

    • Remove the acetyl protecting groups from the glucose moiety under basic conditions (e.g., sodium methoxide in methanol).

    • Neutralize the reaction with an acidic resin, filter, and concentrate.

    • Purify the final product, this compound, by preparative HPLC.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical yields and purity for each key step in the proposed synthesis of this compound. These values are based on typical outcomes for similar reactions in iridoid synthesis and would need to be empirically determined.

StepProductStarting Material (mmol)Product (mmol)Yield (%)Purity (%) (by HPLC)
1. Asymmetric Aldol ReactionProtected Diol10.07.575>95
2. Protection & OxidationKey Chiral Aldehyde7.05.680>98
3. Wittig Reactionα,β-Unsaturated Ester5.04.080>95
4. Intramolecular Michael AdditionProtected Iridoid Core3.52.570>95
5. Reduction & DeprotectionThis compound Aglycone2.01.470>98
6. GlycosylationProtected this compound1.00.660>90
7. Global DeprotectionThis compound 0.50.480>99
Overall 10.0 0.4 4.0

Concluding Remarks

The synthetic route outlined in these application notes presents a viable, albeit theoretical, pathway to this compound. The strategy relies on well-precedented reactions in the field of natural product synthesis, particularly for iridoid glycosides. The successful execution of this synthesis would provide valuable access to this compound, enabling more extensive biological and pharmacological investigations. Researchers undertaking this synthesis should be prepared for extensive optimization and characterization at each step.

Application Note: Quantification of 5,9-Epi-phlomiol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 5,9-Epi-phlomiol, an iridoid glycoside with potential pharmacological activities.[1] The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This application note provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, method validation parameters, and data presentation. The method is designed to be sensitive, accurate, and reproducible, making it suitable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

This compound is a naturally occurring iridoid glycoside that has garnered interest in the biomedical field for its potential antimicrobial, cytotoxic, and anti-inflammatory properties.[1] As research into its therapeutic applications progresses, the need for a reliable and validated analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of natural products due to its high resolution, sensitivity, and specificity.[2] This application note outlines a validated HPLC-UV method developed for the accurate quantification of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₁₃[1]
Molecular Weight 438.38 g/mol [1]
Synonyms 9-epi-Phlomiol[1]
Predicted Boiling Point 665.8±55.0 °C[1]
Predicted Density 1.73±0.1 g/cm³[1]

Experimental Protocol

This section provides a detailed protocol for the quantification of this compound using HPLC-UV.

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material or other sample matrix containing this compound

Instrumentation
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material):

  • Accurately weigh 1.0 g of powdered plant material.

  • Add 25 mL of 70% methanol.

  • Sonication for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30-50% B25-30 min: 50-10% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 237 nm[3]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][4] The following validation parameters were assessed.

Linearity and Range

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Iridoid Glycoside (Representative)1 - 100y = 25432x + 1234> 0.999

Note: This data is representative for iridoid glycosides and should be established specifically for this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[3]

ParameterValue (µg/mL)
LOD (Representative) < 0.102[3]
LOQ (Representative) < 0.322[3]

Note: These values are typical for iridoid glycosides and may vary for this compound.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays. Six replicate injections of a standard solution were performed on the same day and on three different days.

PrecisionRSD (%) (Representative)
Intra-day < 1.5[3]
Inter-day < 1.5[3]

Note: Relative Standard Deviation (RSD) values are typical for validated methods for iridoid glycosides.

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample, and the recovery was calculated.

Spiked Concentration (µg/mL)Recovery (%) (Representative)
Low98 - 102
Medium98 - 102
High98 - 102

Note: Recovery values are based on typical performance for similar analytical methods.

Stability

The stability of iridoid glycosides in solution is crucial for accurate quantification. Studies have shown that some iridoid glycosides are susceptible to degradation under high temperatures and strong alkaline or acidic conditions.[1][3][5] It is recommended to store standard and sample solutions at 4 °C and analyze them within 24 hours. For long-term storage, samples should be kept at -20 °C.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the representative quantitative data for the HPLC-UV method for iridoid glycosides.

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) < 0.102[3]
LOQ (µg/mL) < 0.322[3]
Intra-day Precision (RSD %) < 1.5[3]
Inter-day Precision (RSD %) < 1.5[3]
Accuracy (Recovery %) 98 - 102

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Ultrasonic Extraction (70% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC System filtration->hplc column C18 Column hplc->column detection UV Detector (237 nm) column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification report Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_parameters Validation Parameters Analyte This compound Method HPLC-UV Method Analyte->Method Validation Method Validation Method->Validation Application Quantitative Analysis Validation->Application Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ Stability Stability Validation->Stability

Caption: Relationship between the analyte, method, validation, and application.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust tool for the quantification of this compound. The detailed protocol and validation data demonstrate that the method is accurate, precise, and sensitive. This method can be effectively implemented in research and quality control laboratories for the analysis of this compound in various samples, thereby supporting further investigation into its pharmacological properties and potential therapeutic applications.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a key focus of drug discovery. 5,9-Epi-phlomiol, an iridoid glycoside, represents a potential candidate for anti-inflammatory drug development. These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory properties of this compound, focusing on its effects on nitric oxide production, pro-inflammatory cytokine secretion, and key inflammatory signaling pathways.

Data Presentation

Table 1: Summary of Expected Quantitative Data for this compound

AssayParameter MeasuredExpected Result with this compoundExample Data Representation
Cell Viability Assay (MTT) Cell viability (%)Minimal to no cytotoxicity at effective concentrations% Viability vs. Concentration (µM)
Nitric Oxide (NO) Production Assay Nitrite concentration (µM)Dose-dependent decrease in LPS-induced NO productionIC₅₀ value (µM)
Pro-inflammatory Cytokine Assay (ELISA) TNF-α, IL-6, IL-1β concentration (pg/mL)Dose-dependent reduction in LPS-induced cytokine levelsIC₅₀ values (µM) for each cytokine
Gene Expression Analysis (qRT-PCR) Relative mRNA expression of iNOS, COX-2, TNF-α, IL-6, IL-1βDownregulation of LPS-induced gene expressionFold change vs. LPS control
Western Blot Analysis Protein levels of p-p65, p-IκBα, p-ERK, p-JNK, p-p38Decreased phosphorylation of key signaling proteinsBand intensity relative to total protein and LPS control

Experimental Protocols

Cell Culture and Maintenance

Murine macrophage RAW 264.7 cells are a suitable model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production

This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation. Include a control group without LPS stimulation and an LPS-only group.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's instructions for the specific ELISA kit being used.

Western Blot Analysis for Signaling Pathway Proteins

This method is used to investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK, by assessing the phosphorylation status of their key protein components.[1][2]

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Inflammatory Response Assessment cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_viability MTT Assay for Cytotoxicity cell_culture->cell_viability Determine non-toxic concentrations pretreatment Pre-treatment with This compound cell_viability->pretreatment stimulation LPS Stimulation (1 µg/mL) pretreatment->stimulation no_assay Nitric Oxide (NO) Production Assay stimulation->no_assay cytokine_assay Pro-inflammatory Cytokine (ELISA) stimulation->cytokine_assay western_blot Signaling Pathway (Western Blot) stimulation->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs activates IKK IKK TLR4->IKK activates p_MAPKs p-MAPKs MAPKs->p_MAPKs phosphorylation Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) p_MAPKs->Pro_inflammatory activates p_IKK p-IKK IKK->p_IKK phosphorylation IkBa IκBα p_IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB releases p_NFkB p-NF-κB NFkB->p_NFkB phosphorylation & translocation p_NFkB->Pro_inflammatory activates Epi_phlomiol This compound Epi_phlomiol->p_MAPKs inhibits Epi_phlomiol->p_IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway inhibition by this compound.

References

Application Notes and Protocols for Measuring IL-6 and TNF-alpha Inhibition by 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the inhibitory effects of 5,9-Epi-phlomiol, an iridoid compound, on the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha). While specific data on this compound is emerging, the protocols outlined here are based on established methods for assessing the anti-inflammatory activity of related iridoid compounds.

Introduction to this compound and its Anti-inflammatory Potential

Iridoids are a class of naturally occurring monoterpenoids known for their diverse biological activities, including anti-inflammatory properties. Several iridoids have been shown to inhibit the production of key inflammatory mediators such as TNF-alpha. For instance, patridoid II, another iridoid, has been documented to inhibit TNF-alpha production in a dose-dependent manner[1][2]. This suggests that this compound may also possess significant anti-inflammatory potential by targeting pro-inflammatory cytokine pathways.

TNF-alpha and IL-6 are pleiotropic cytokines that play a central role in orchestrating the inflammatory response.[3][4] Dysregulation of these cytokines is implicated in a wide range of inflammatory and autoimmune diseases. Therefore, identifying and characterizing compounds like this compound that can modulate their activity is a critical area of research for the development of novel therapeutics.

Quantitative Data Summary

While specific IC50 values for this compound are not yet publicly available, the following table summarizes the inhibitory concentrations (IC50) of other structurally related iridoids against TNF-alpha, providing a reference for expected potency.

CompoundTargetCell LineStimulantIC50 (µM)Reference
Patridoid IITNF-alphaRAW 264.7LPS17.6[1][2]
H-AucubinTNF-alphaRAW 264.7LPS/IFN-γ11.2[5][6]
H-CatalpolTNF-alphaRAW 264.7LPS/IFN-γ33.3[5][6]
H-GeniposideTNF-alphaRAW 264.7LPS/IFN-γ58.2[5][6]
H-LoganinTNF-alphaRAW 264.7LPS/IFN-γ154.6[5][6]

Experimental Protocols

Detailed methodologies for key experiments to determine the inhibitory effect of this compound on IL-6 and TNF-alpha production are provided below.

Protocol 1: In Vitro Measurement of TNF-alpha Inhibition in Macrophages

This protocol describes the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to assess the inhibitory effect of this compound on TNF-alpha production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for mouse TNF-alpha

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control. Incubate for 1 hour.

  • Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to all wells except the no-treatment control wells. The final LPS concentration will be 100 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-alpha measurement.

  • TNF-alpha Quantification: Measure the concentration of TNF-alpha in the supernatants using a commercially available mouse TNF-alpha ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of TNF-alpha production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: In Vitro Measurement of IL-6 Inhibition in Monocytes

This protocol details the use of a human monocytic cell line (e.g., THP-1) to evaluate the inhibitory effect of this compound on IL-6 production.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • This compound (dissolved in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for human IL-6

  • Cell viability assay kit

Procedure:

  • Cell Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours. After differentiation, wash the cells with PBS and provide fresh, PMA-free media for 24 hours before the experiment.

  • Cell Seeding: Seed differentiated THP-1 cells or undifferentiated THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control and a no-treatment control. Incubate for 1 hour.

  • Stimulation: Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in complete RPMI-1640 medium. Add 100 µL of the LPS solution to all wells except the no-treatment control wells. The final LPS concentration will be 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.

  • IL-6 Quantification: Measure the IL-6 concentration in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.

  • Cell Viability Assay: Perform a cell viability assay on the remaining cells.

  • Data Analysis: Calculate the percentage inhibition of IL-6 production and determine the IC50 value as described in Protocol 1.

Visualizations

Signaling Pathways

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex NF-kB_Inhibitor IκB IKK_complex->NF-kB_Inhibitor Phosphorylation & Degradation NF-kB NF-kB nucleus Nucleus NF-kB->nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6) nucleus->Inflammatory_Genes

Caption: Simplified TNF-alpha signaling pathway leading to inflammatory gene expression.

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-6 IL-6 IL6R IL-6R IL-6->IL6R Binding gp130 gp130 IL6R->gp130 Association JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus Translocation Target_Genes Target Gene Expression nucleus->Target_Genes Experimental_Workflow start Start cell_culture Seed Macrophages/ Monocytes start->cell_culture compound_treatment Treat with this compound (and controls) cell_culture->compound_treatment stimulation Stimulate with LPS compound_treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection viability_assay Perform Cell Viability Assay incubation->viability_assay elisa Perform IL-6/TNF-alpha ELISA supernatant_collection->elisa data_analysis Analyze Data and Calculate IC50 elisa->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Cytotoxicity of 5,9-Epi-phlomiol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridoid glycosides, a class of monoterpenoids found in a variety of medicinal plants, have garnered significant interest for their potential as anticancer agents.[1][2][3][4][5] These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][3] While direct studies on the cytotoxicity of 5,9-Epi-phlomiol are not extensively available in the current literature, research on related iridoid glycosides isolated from the Phlomoides genus has demonstrated cytotoxic activity against cancer cell lines such as HeLa (human cervical cancer) and MCF-7 (human breast cancer).[1] For instance, the iridoid glycoside phlomisu E, isolated from Phlomoides umbrosa, exhibited the most potent cytotoxic effects among several tested compounds on these cell lines.[1]

This document provides a generalized protocol for assessing the cytotoxicity of this compound on HeLa and MCF-7 cancer cell lines, based on standard methodologies for evaluating natural product cytotoxicity. It also outlines potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest, which are common for this class of compounds.[1][2][3]

Data Presentation: Representative Cytotoxicity Data

The following tables present hypothetical quantitative data for the cytotoxic effects of this compound on HeLa and MCF-7 cell lines, as would be determined by a standard cytotoxicity assay like the MTT assay.

Table 1: IC50 Values of this compound on HeLa and MCF-7 Cells

Cell LineTreatment DurationIC50 (µM)
HeLa24 hours75.8
48 hours52.3
72 hours38.1
MCF-724 hours88.2
48 hours65.7
72 hours49.5

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48-hour treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.230.114.7
2563.825.410.8
5072.118.59.4
10078.512.39.2

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (48-hour treatment)

Concentration (µM)% Apoptotic Cells (Annexin V-FITC Positive)
0 (Control)4.2
2515.8
5032.5
10055.1

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • HeLa (human cervical adenocarcinoma)

    • MCF-7 (human breast adenocarcinoma)

  • Culture Medium:

    • For HeLa cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For MCF-7 cells: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions:

    • Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

    • Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • 96-well plates

    • HeLa and MCF-7 cells

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 24, 48, and 72 hours.

    • Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on the cell cycle progression.

  • Materials:

    • 6-well plates

    • HeLa or MCF-7 cells

    • This compound

    • PBS (phosphate-buffered saline)

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • 6-well plates

    • HeLa or MCF-7 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start HeLa & MCF-7 Cell Culture seed Seed Cells in Plates (96-well or 6-well) start->seed treat Treat with this compound (Varying Concentrations & Durations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow_cycle Flow Cytometry (Cell Cycle Analysis) treat->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treat->flow_apoptosis ic50 Calculate IC50 mtt->ic50 cycle_dist Analyze Cell Cycle Distribution flow_cycle->cycle_dist apoptosis_quant Quantify Apoptosis flow_apoptosis->apoptosis_quant signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pi3k PI3K akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes bax Bax (Pro-apoptotic) akt->bax Inhibits bcl2->bax Inhibits cyto_c Cytochrome c bax->cyto_c Release from Mitochondria cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes compound This compound compound->pi3k Inhibits compound->bcl2 Inhibits compound->bax Promotes

References

Application Notes and Protocols for the Antimicrobial Activity of Berberine against Escherichia coli and Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the antimicrobial activity of 5,9-Epi-phlomiol against E. coli and S. aureus did not yield specific published data. Therefore, these application notes and protocols have been created using Berberine , a well-researched natural isoquinoline alkaloid, as a representative example to fulfill the user's request for a detailed content format. Berberine is known for its broad-spectrum antimicrobial activity and serves as an excellent model for this purpose.

Application Notes

Introduction

Berberine is a natural alkaloid extracted from various medicinal plants, including those of the Berberis and Coptis genera.[1][2] It has a long history of use in traditional medicine and is recognized for a wide range of pharmacological effects, including significant antimicrobial activity against a broad spectrum of pathogens, such as bacteria, viruses, fungi, and protozoa.[1][3][4] These notes focus on its application as an antimicrobial agent against two clinically significant bacteria: the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3][5]

Antimicrobial Spectrum and Efficacy

Berberine demonstrates notable inhibitory and bactericidal effects against both E. coli and S. aureus. Its efficacy can vary depending on the bacterial strain and the presence of resistance mechanisms.[6][7] Quantitative data, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are used to evaluate its potency.

Data Presentation: In Vitro Susceptibility

The following tables summarize the reported MIC and MBC values for berberine against various strains of S. aureus and E. coli.

Table 1: Antimicrobial Activity of Berberine against Staphylococcus aureus

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Methicillin-Sensitive S. aureus (MSSA)125 - 500Not Specified[3]
Methicillin-Resistant S. aureus (MRSA)32 - 25664 - 512[2][3][5][8]
S. aureus ATCC 2592351102[4]
S. aureus NCTC8325256Not Specified[6]

Table 2: Antimicrobial Activity of Berberine against Escherichia coli

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
E. coli (General Strains)2400Not Specified[9]
Uropathogenic E. coli (UPEC) Strains1024 - 2048Not Specified[7]
E. coli O157:H7 (Nanoformulation)Not Specified5000[10]

Note: The efficacy of berberine against Gram-negative bacteria like E. coli is generally lower, which may be attributed to the outer membrane barrier and the presence of efflux pumps.[11]

Mechanism of Action

Berberine exerts its antimicrobial effects through a multi-target mechanism, which contributes to its broad-spectrum activity and may reduce the likelihood of resistance development.[1][4][12]

  • Disruption of Cell Wall and Membrane: Berberine damages the integrity of the bacterial cell wall and cytoplasmic membrane.[2][5][13] This leads to increased permeability, leakage of essential intracellular components like ions (K+) and proteins, and ultimately, cell death.[5][9]

  • Inhibition of Cell Division: A primary target of berberine is the FtsZ protein, which is crucial for bacterial cell division.[1][11][14] By binding to FtsZ, berberine inhibits its polymerization into the Z-ring, a structure essential for cytokinesis. This disruption leads to the formation of elongated, filamentous cells that are unable to divide.[11][15]

  • Inhibition of Macromolecule Synthesis: Berberine can interfere with the synthesis of key macromolecules. It has been shown to inhibit both DNA replication and transcription, as well as protein synthesis.[1][13][16][17]

  • Efflux Pump Inhibition: In some bacteria, particularly Gram-negative species, berberine can act as an efflux pump inhibitor. This action can restore or enhance the efficacy of other antibiotics that are typically expelled by these pumps.[18]

Mandatory Visualizations

Berberine_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_synthesis Macromolecule Synthesis Membrane Cell Membrane & Wall Lysis Lysis Membrane->Lysis Cell Lysis FtsZ FtsZ Protein DivisionBlock DivisionBlock FtsZ->DivisionBlock Cell Division Block DNA_RNA DNA/RNA SynthesisBlock1 SynthesisBlock1 DNA_RNA->SynthesisBlock1 Synthesis Failure Ribosome Ribosome SynthesisBlock2 SynthesisBlock2 Ribosome->SynthesisBlock2 Synthesis Failure EffluxPump Efflux Pump AntibioticSynergy AntibioticSynergy EffluxPump->AntibioticSynergy Antibiotic Synergy Berberine Berberine Berberine->Membrane Damage & Permeabilization Berberine->FtsZ Inhibition of Polymerization Berberine->DNA_RNA Inhibition of Replication & Transcription Berberine->Ribosome Inhibition of Protein Synthesis Berberine->EffluxPump Inhibition

Caption: Multi-target mechanism of action of Berberine against bacteria.

MIC_Determination_Workflow start Start prep_berberine Prepare Berberine Stock & Serial Dilutions start->prep_berberine prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microplate Wells (Dilutions + Bacteria) prep_berberine->inoculate prep_inoculum->inoculate controls Prepare Controls: - Positive (Bacteria only) - Negative (Broth only) inoculate->controls incubate Incubate Plate (37°C for 18-24h) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_agar Incubate Agar Plates (37°C for 24h) subculture->incubate_agar read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_agar->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20]

Materials:

  • Berberine hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO) or sterile deionized water for stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • E. coli and S. aureus strains (e.g., ATCC 25922 and ATCC 25923)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Nutrient agar plates

Procedure:

  • Preparation of Berberine Stock Solution:

    • Accurately weigh berberine powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,240 µg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Microplate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the berberine stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (growth control), containing 100 µL of CAMHB without berberine.

    • Well 12 will serve as the negative control (sterility control), containing 100 µL of CAMHB without berberine or bacteria.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well will be 200 µL, and the bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The berberine concentrations will now be half of the initial dilutions.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of berberine at which no visible bacterial growth (turbidity) is observed.[4] Compare each well to the positive (turbid) and negative (clear) controls.

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a nutrient agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically identified by the absence of bacterial colonies or the presence of only 1-2 colonies.[4]

Protocol 2: Assessment of Cell Membrane Damage via Potassium (K+) Leakage Assay

This protocol assesses membrane integrity by measuring the leakage of intracellular potassium ions.

Materials:

  • Bacterial culture in mid-log phase

  • Berberine solution (at MIC, 2x MIC, etc.)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Atomic Absorption Spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for K+ measurement

  • Control solution (e.g., vehicle used to dissolve berberine)

Procedure:

  • Bacterial Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with sterile PBS to remove residual medium.

    • Resuspend the cells in PBS to the original culture volume.

  • Treatment:

    • Divide the bacterial suspension into treatment groups:

      • Negative Control (vehicle only)

      • Berberine at 1x MIC

      • Berberine at 2x MIC

    • Incubate the suspensions at 37°C with gentle shaking for a defined period (e.g., 2-4 hours).

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each treatment group.

    • Centrifuge the aliquots at high speed (e.g., 10,000 x g for 5 min) to pellet the bacteria.

    • Carefully collect the supernatant.

    • Measure the concentration of K+ in the supernatant using an appropriate instrument (e.g., Atomic Absorption Spectrophotometer).[5]

  • Data Interpretation:

    • An increase in the extracellular K+ concentration in the berberine-treated samples compared to the negative control indicates damage to the cell membrane. The effect can be correlated with the concentration of berberine and the treatment time.

References

Application Notes and Protocols for 5,9-Epi-phlomiol as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5,9-Epi-phlomiol as a reference standard in various phytochemical analyses. This document outlines the essential protocols for quantification, method validation, and explores its potential biological significance, particularly its anti-inflammatory properties.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been identified in plant species of the Phlomis genus. Iridoid glycosides are a class of secondary metabolites recognized for their diverse pharmacological activities. Preliminary studies suggest that this compound possesses potential antimicrobial, cytotoxic, and anti-inflammatory properties, making it a compound of interest for drug discovery and development.[] As a reference standard, it is crucial for the accurate identification and quantification of this compound in plant extracts and herbal formulations.

Chemical Profile:

PropertyValue
Molecular Formula C₁₇H₂₆O₁₃
Molecular Weight 438.38 g/mol
CAS Number 1621720-47-5
Class Iridoid Glycoside

Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant matrices. The following protocol provides a general framework that should be optimized for specific laboratory conditions and instrumentation.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for generating a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

Preparation of Sample Solutions (from Phlomis spp. leaves)
  • Extraction:

    • Air-dry the plant material (e.g., leaves of Phlomis spp.) and grind it into a fine powder.

    • Accurately weigh 1 g of the powdered plant material and place it in a flask.

    • Add 50 mL of 80% methanol and perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Preparation:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions
ParameterRecommended Conditions
Instrument HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution using: (A) 0.1% Formic Acid in Water and (B) Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Method Validation Parameters (Illustrative Data)

The analytical method should be validated according to ICH guidelines. The following table presents illustrative data for a validated method for this compound quantification.

Validation ParameterResult
Linearity (Concentration Range) 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98.5% - 101.2%
Specificity No interference from blank and placebo

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the phytochemical analysis of this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification plant_material Plant Material (Phlomis spp.) grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction filtration Filtration & Concentration extraction->filtration sample_solution Sample Solution for HPLC filtration->sample_solution hplc_system HPLC System sample_solution->hplc_system Inject separation C18 Column Separation hplc_system->separation detection UV Detection (210 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantify Quantify this compound in Sample data_acquisition->quantify Chromatogram standard_prep Prepare Standard Solutions of this compound calibration_curve Generate Calibration Curve standard_prep->calibration_curve calibration_curve->quantify

Figure 1: Workflow for Quantification of this compound.

Potential Biological Activity and Signaling Pathways

Iridoid glycosides are known for their anti-inflammatory effects. While the specific mechanism of this compound is yet to be fully elucidated, many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-Inflammatory Mechanism of this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, can activate signaling cascades that lead to the production of pro-inflammatory mediators. This compound may inhibit these pathways, leading to a reduction in inflammation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK Activates IkappaB IκB Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatory Induces EpiPhlomiol This compound EpiPhlomiol->IKK Inhibits

Figure 2: Hypothetical Inhibition of the NF-κB Pathway.

This proposed mechanism suggests that this compound may inhibit the activation of IKK, a key kinase in the NF-κB pathway. This would prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.

Conclusion

This compound serves as a valuable reference standard for the quality control and standardization of herbal products containing this compound. The provided HPLC protocol offers a starting point for its accurate quantification. The potential anti-inflammatory properties of this compound warrant further investigation into its mechanism of action, which may involve the modulation of key inflammatory signaling pathways. These application notes provide a foundation for researchers to explore the full potential of this promising phytochemical.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5,9-Epi-phlomiol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,9-Epi-phlomiol and other iridoid glycosides from Phlomis species. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound and other iridoid glycosides from Phlomis species?

A1: Methanol and ethanol are frequently used solvents for the extraction of iridoid glycosides from Phlomis species. Water is also a viable solvent, particularly when using methods like reflux extraction. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q2: What are the key parameters to optimize for maximizing the extraction yield?

A2: The critical parameters to optimize include the type of solvent, solvent concentration, extraction temperature, extraction time, and the solid-to-liquid ratio. For techniques like ultrasound-assisted extraction, sonication time and power are also crucial variables.

Q3: How can I purify this compound from the crude extract?

A3: A common and effective method for the purification of iridoid glycosides from crude plant extracts is macroporous resin column chromatography.[1] This technique separates compounds based on their polarity. Subsequent purification steps may involve preparative high-performance liquid chromatography (HPLC) to isolate compounds with high purity.[2]

Q4: What analytical techniques are suitable for the identification and quantification of this compound?

A4: High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the preferred method for the quantification and identification of this compound.[3] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential.[4]

Q5: What are the known biological activities of extracts from Phlomis species?

A5: Extracts from various Phlomis species have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antimicrobial properties.[5][6] These activities are often attributed to their rich content of iridoid glycosides, flavonoids, and phenylpropanoid glycosides.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Non-optimized extraction parameters (time, temperature, solid-to-liquid ratio).- Inefficient cell wall disruption.- Test a range of solvents with varying polarities (e.g., methanol, ethanol, water, and their aqueous mixtures).- Systematically optimize extraction parameters using a design of experiments (DoE) approach.- Ensure the plant material is finely powdered to increase the surface area for extraction.
Co-extraction of Impurities - Solvent with low selectivity.- Presence of pigments (e.g., chlorophyll) and other interfering compounds.- Employ a multi-step extraction process, starting with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent.- Utilize a purification step such as solid-phase extraction (SPE) or macroporous resin chromatography.[1]
Degradation of Target Compound - High extraction temperatures.- Presence of degradative enzymes.- Exposure to light or oxygen.- Use milder extraction techniques such as ultrasound-assisted extraction at controlled temperatures.- Blanch or freeze-dry the plant material prior to extraction to deactivate enzymes.- Perform extraction and subsequent processing steps under inert atmosphere and protected from light.
Poor Separation During Chromatography - Inappropriate stationary or mobile phase.- Overloading of the column.- Presence of strongly retained impurities.- Screen different column types (e.g., C18, C8) and mobile phase compositions.- Optimize the gradient elution profile for better resolution.- Perform a sample cleanup step before injecting into the HPLC system.
Inconsistent Results - Variability in plant material.- Inconsistent extraction procedure.- Fluctuation in instrumental performance.- Use standardized plant material from the same source and harvest time.- Strictly follow a validated standard operating procedure (SOP) for extraction.- Regularly calibrate and maintain analytical instruments.

Quantitative Data Summary

Table 1: Yield of Total Iridoid Glycosides (TIG) from Phlomis medicinalis using Ultrasound-Assisted Deep Eutectic Solvent Extraction [3]

ParameterOptimized ValueTIG Extraction Yield (%)
Liquid-to-Solid Ratio20:1 mL/g20.73
Choline chloride-lactic acid concentration79%
Sonication Time34 min

Table 2: Yield of Lamiide from Phlomis bruguieri [4]

Plant Material WeightIsolated Lamiide WeightYield (% w/w)
2 kg350 mg0.0175

Experimental Protocols

Protocol 1: Ultrasound-Assisted Deep Eutectic Solvent Extraction of Total Iridoid Glycosides from Phlomis medicinalis (Adapted from[3])
  • Preparation of Deep Eutectic Solvent (DES): Prepare a choline chloride-lactic acid-based DES with a concentration of 79%.

  • Extraction:

    • Mix the powdered plant material with the DES at a liquid-to-solid ratio of 20:1 (mL/g).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 34 minutes at a controlled temperature.

  • Isolation:

    • Centrifuge the mixture to separate the supernatant from the plant debris.

    • Filter the supernatant to remove any remaining solid particles.

    • The resulting solution contains the total iridoid glycosides.

Protocol 2: General Method for Isolation of Iridoid Glycosides from Phlomis Species (Adapted from[1][4])
  • Extraction:

    • Extract the air-dried and powdered aerial parts of the Phlomis species with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure to obtain a crude residue.

  • Fractionation:

    • Suspend the crude residue in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds.

  • Purification by Macroporous Resin Chromatography:

    • Dissolve the remaining aqueous fraction in water and apply it to a macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect the fractions and monitor by TLC or HPLC.

  • Final Purification:

    • Combine the fractions containing the target compound.

    • Subject the combined fractions to preparative HPLC on a C18 column for final purification.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Phlomis sp. extraction Solvent Extraction (e.g., Methanol, Ethanol, or Water) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Evaporation fractionation Liquid-Liquid Fractionation crude_extract->fractionation macroporous_resin Macroporous Resin Chromatography fractionation->macroporous_resin prep_hplc Preparative HPLC macroporous_resin->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Isolation hplc_ms HPLC-MS/MS (Quantification) pure_compound->hplc_ms nmr NMR Spectroscopy (Structure Elucidation) pure_compound->nmr

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothetical_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkappaB NF-κB MAPK->NFkappaB activates IkappaB IκBα IKK->IkappaB inhibits IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation Phlomiol This compound Phlomiol->MAPK inhibition Phlomiol->IKK inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkappaB_n->Gene_Expression induces

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

Technical Support Center: Optimizing HPLC Separation of 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5,9-Epi-phlomiol from its co-extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other iridoid glycosides.

Problem Potential Cause Suggested Solution
Poor Resolution/Peak Overlap Inappropriate mobile phase composition.Optimize the gradient profile. A shallow gradient often improves the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity.
Incorrect column chemistry.Ensure a well-maintained C18 column is being used. If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for glycosides.
Column temperature is not optimal.Increase the column temperature in increments of 5°C (up to the column's maximum limit). This can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer.
Peak Tailing Presence of active sites on the silica backbone of the column.Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce tailing for acidic compounds.
Column overload.Reduce the injection volume or the concentration of the sample.
Extra-column band broadening.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity HPLC-grade solvents and additives. Purge the injection port and sample loop.
Carryover from a previous injection.Implement a needle wash step in the autosampler method with a strong solvent.
Variable Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is thoroughly degassed. If using a gradient, check the pump's proportioning valves for proper function. Premixing the mobile phase for isocratic methods can also improve stability.[1][2]
Inconsistent column temperature.Use a column oven to maintain a stable temperature.
pH of the mobile phase is not controlled.For ionizable compounds, small changes in pH can significantly impact retention time. Buffer the mobile phase to maintain a consistent pH.
Loss of Signal/No Peaks Detector lamp failure.Check the detector lamp status and replace if necessary.
Air bubbles in the detector flow cell.Purge the system to remove air bubbles. Ensure proper mobile phase degassing.
Sample degradation.Investigate the stability of this compound in the sample solvent and under the chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical co-extracts I might encounter when analyzing this compound from Phlomis species?

A1: When extracting this compound from Phlomis species, you are likely to encounter other iridoid glycosides, phenylethanoid glycosides, and flavonoids. Common iridoid glycoside co-extracts that have been identified in Phlomis species include sesamoside, shanzhiside methyl ester, 7,8-dehydropenstemoside, penstemoside, and 8-O-acetylshanzhiside methyl ester.

Q2: What is a good starting point for an HPLC method for separating this compound?

A2: A reversed-phase HPLC method using a C18 column is a suitable starting point. Based on methods developed for similar iridoid glycosides from Phlomis, the following conditions can be used as an initial method.

Experimental Protocol: HPLC Analysis of Iridoid Glycosides from Phlomis Extract

  • Column: Symmetry C18 (4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Program:

    • 0-5 min: 7% A

    • 5-10 min: 7% to 12% A

    • 10-40 min: 12% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable method for peak identification is to use a certified reference standard of this compound and compare its retention time with the peak in your sample chromatogram under the same conditions. If a standard is not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass spectral data of the peak, which can then be compared with literature values for this compound to confirm its identity.

Q4: My sample is a crude extract. What sample preparation steps should I consider?

A4: For crude extracts, it is highly recommended to perform a solid-phase extraction (SPE) cleanup prior to HPLC analysis. This will help to remove highly non-polar or polar compounds that can interfere with the separation or damage the HPLC column. A C18 SPE cartridge is a good starting point for cleaning up extracts containing iridoid glycosides.

Q5: What are the stability considerations for this compound during analysis?

A5: Iridoid glycosides can be susceptible to degradation under certain conditions. It is advisable to investigate the stability of this compound under your specific analytical conditions. A stability-indicating method should be developed by subjecting a sample to stress conditions (e.g., acid, base, heat, light, and oxidation) to ensure that any degradation products are separated from the main analyte peak. Some iridoid glycosides have been shown to be affected by high temperatures and alkaline or strong acid conditions.

Quantitative Data

The following table summarizes the linear ranges and average recoveries for several iridoid glycosides commonly found in Phlomis species, which can serve as a reference for method validation.

Compound Linear Range (g/L) Average Recovery (%)
Sesamoside0.050 - 0.65096 - 104
Shanzhiside methyl ester0.050 - 0.35096 - 104
7,8-dehydropenstemoside0.040 - 0.28096 - 104
Penstemoside0.010 - 0.07096 - 104
8-O-acetylshanzhiside methyl ester0.040 - 0.28096 - 104

Data adapted from a study on Phlomis younghusbandii.

Visualizations

HPLC_Optimization_Workflow cluster_start Method Development Start cluster_evaluation Chromatogram Evaluation cluster_troubleshooting Troubleshooting & Optimization cluster_validation Method Validation start Initial HPLC Method (e.g., from literature) evaluate Run Sample & Evaluate Chromatogram - Peak Shape - Resolution - Retention Time start->evaluate troubleshoot Identify Issue evaluate->troubleshoot optimize_mp Optimize Mobile Phase - Gradient Slope - Organic Modifier - pH/Additives troubleshoot->optimize_mp Poor Resolution or Incorrect Retention optimize_col Optimize Column Parameters - Temperature - Stationary Phase troubleshoot->optimize_col Peak Tailing or Poor Shape validate Validate Method - Linearity - Accuracy - Precision - Stability troubleshoot->validate Acceptable Separation optimize_mp->evaluate Re-evaluate optimize_col->evaluate Re-evaluate final_method Final Optimized Method validate->final_method

Caption: Workflow for HPLC method optimization.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis plant_material Phlomis Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) crude_extract->spe eluates Collect Eluate containing Iridoid Glycosides spe->eluates drydown Evaporate to Dryness eluates->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute final_sample Final Sample for Injection reconstitute->final_sample hplc_analysis HPLC Analysis final_sample->hplc_analysis

References

Technical Support Center: Storage and Handling of 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5,9-Epi-phlomiol to prevent its degradation. The following information is based on established knowledge of iridoid glycoside stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound, a type of iridoid glycoside, are exposure to suboptimal pH conditions (especially alkaline), elevated temperatures, and potentially light.[1][2] Hydrolysis of ester bonds within the molecule is a common degradation pathway under these conditions.[2]

Q2: I observed a decrease in the purity of my this compound sample after storing it in a buffer solution. What could be the cause?

A2: Iridoid glycosides can be unstable in certain buffer solutions, particularly those with a high pH. Strong alkaline conditions (pH ≥ 10) have been shown to cause hydrolysis of ester linkages in similar compounds, leading to degradation.[2] It is recommended to verify the pH of your storage buffer and opt for neutral or slightly acidic conditions (pH ≤ 8) for better stability.

Q3: My this compound sample has changed color after being on the lab bench for a few days. What happened?

A3: Color change can be an indicator of chemical degradation. While specific data on the photodegradation of this compound is limited, prolonged exposure to light can induce photochemical reactions in sensitive organic molecules.[3] It is best practice to store this compound in amber vials or otherwise protected from light.[3][4]

Q4: What are the recommended long-term storage conditions for solid this compound?

A4: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light and moisture, at a low temperature.[4][5] A temperature of -20°C is generally advisable for preserving the integrity of the compound.[4]

Q5: How should I prepare stock solutions of this compound for my experiments?

A5: When preparing stock solutions, use a high-purity solvent in which this compound is stable. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or below is preferable to minimize freeze-thaw cycles. It is advisable to use the solution shortly after preparation.

Q6: I suspect my this compound has degraded. How can I confirm this?

A6: You can confirm degradation by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[6] By comparing the chromatogram of your sample to that of a reference standard, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent peak.

Quantitative Data on Iridoid Glycoside Stability

The following table summarizes the stability of several iridoid glycosides, structurally related to this compound, under various conditions. This data is adapted from a study on iridoid glycosides from Eucommia ulmoides Oliver and can serve as a general guide.[1][2][6]

Compound TypeConditionObservationReference
Iridoid Glycoside (Monomer)Temperature (20-80°C)Generally stable.[2]
pH (2-12)Generally stable.[2]
Iridoid Glycoside (with ester linkages)Temperature (20-80°C)Some compounds are susceptible to degradation at higher temperatures.[1][6]
Strong Acidic pHSome compounds show degradation.[1][6]
Neutral to Mildly Acidic pH (≤8)Generally stable.[2]
Strong Alkaline pH (≥10)Prone to hydrolysis of ester bonds.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

2. Stress Conditions:

  • pH Stability:

    • Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 8, 10, 12).

    • Add an aliquot of the this compound stock solution to each buffer to achieve a final desired concentration.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 hours).

    • Withdraw samples at specific time points (e.g., every 3 hours).

  • Temperature Stability:

    • Aliquot the stock solution into separate vials.

    • Incubate the vials at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C) for a defined period.[2]

    • Withdraw samples at specific time points.

  • Photostability:

    • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples at specific time points.

3. Analytical Method:

  • UPLC-PDA Analysis:

    • Analyze the samples using a validated Ultra-Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA) method.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound.

    • Analysis: Quantify the peak area of this compound at each time point and compare it to the initial concentration to determine the extent of degradation. Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Degradation of This compound Suspected check_storage Review Storage Conditions start->check_storage check_solution Was the compound in solution? check_storage->check_solution check_solid Was the compound solid? check_solution->check_solid No check_ph Check pH of Solution check_solution->check_ph Yes solid_temp Check Storage Temperature check_solid->solid_temp ph_high pH > 8? check_ph->ph_high check_temp Check Storage Temperature temp_high Temp > 4°C? check_temp->temp_high check_light Check Light Exposure light_exposed Exposed to light? check_light->light_exposed ph_high->check_temp No alkaline_hydrolysis Alkaline hydrolysis is likely. Use buffer with pH <= 8. ph_high->alkaline_hydrolysis Yes temp_high->check_light No thermal_degradation Thermal degradation is possible. Store at -20°C. temp_high->thermal_degradation Yes photo_degradation Photodegradation is possible. Store in amber vials or dark. light_exposed->photo_degradation Yes stable_solution Conditions likely stable. Consider other factors. light_exposed->stable_solution No solid_temp_high Temp > 4°C? solid_temp->solid_temp_high solid_light Check Light Exposure solid_light_exposed Exposed to light? solid_light->solid_light_exposed solid_humidity Check for Moisture Exposure solid_moisture Container sealed properly? solid_humidity->solid_moisture solid_temp_high->solid_light No solid_thermal_degradation Thermal degradation is possible. Store at -20°C. solid_temp_high->solid_thermal_degradation Yes solid_light_exposed->solid_humidity No solid_photo_degradation Photodegradation is possible. Store in amber vials or dark. solid_light_exposed->solid_photo_degradation Yes hydrolysis_solid Hydrolysis due to moisture. Ensure container is tightly sealed. solid_moisture->hydrolysis_solid No stable_solid Conditions likely stable. Re-analyze purity. solid_moisture->stable_solid Yes

Caption: Troubleshooting workflow for identifying potential causes of this compound degradation.

G Potential Degradation Pathway of this compound phlomiol This compound (Iridoid Glycoside) stressor Stress Conditions (e.g., High pH, High Temp) phlomiol->stressor hydrolysis Hydrolysis of Ester Linkage stressor->hydrolysis degradation_product1 Degradation Product 1 (e.g., Carboxylic Acid Derivative) hydrolysis->degradation_product1 degradation_product2 Degradation Product 2 (e.g., Aglycone) hydrolysis->degradation_product2

Caption: A simplified diagram illustrating the potential hydrolytic degradation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 5,9-Epi-phlomiol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 5,9-Epi-phlomiol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Troubleshooting Guide

Issue: Low or variable plasma concentrations of this compound in preclinical in vivo studies.

Potential Cause Troubleshooting/Recommended Action
Poor Aqueous Solubility Characterize the solubility of this compound at different pH values. Consider formulation strategies to improve solubility, such as using co-solvents, cyclodextrins, or creating solid dispersions.[1][2][3]
Low Permeability Conduct in vitro permeability assays (e.g., Caco-2) to assess intestinal permeability. If permeability is low, consider the use of permeation enhancers or lipid-based formulations.
First-Pass Metabolism Investigate the potential for hepatic first-pass metabolism using in vitro models like liver microsomes.[4] If significant metabolism occurs, consider alternative routes of administration or co-administration with metabolic inhibitors (for research purposes).
Efflux by Transporters Determine if this compound is a substrate for efflux transporters like P-glycoprotein. If so, explore the use of P-gp inhibitors or formulations that can bypass these transporters.
Chemical Instability Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider enteric coating or encapsulation to protect the compound.
Inadequate Formulation The chosen vehicle may not be optimal for absorption. Experiment with different formulation approaches, including micronization, nanoformulations, or self-emulsifying drug delivery systems (SEDDS).[2][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when formulating this compound for in vivo oral administration?

A1: The initial steps should focus on characterizing the physicochemical properties of this compound. This includes determining its aqueous solubility, pKa, logP, and stability at different pH values. Based on these findings, you can classify the compound using the Biopharmaceutics Classification System (BCS) or Developability Classification System (DCS) to guide the selection of an appropriate formulation strategy.[7] For poorly soluble compounds, initial strategies often involve particle size reduction or the use of solubility enhancers.[2][3][8]

Q2: How can I improve the dissolution rate of this compound?

A2: Several methods can be employed to enhance the dissolution rate. Micronization, which reduces particle size to the micron range, increases the surface area available for dissolution.[5][9] Nanosuspensions further reduce particle size to the sub-micron range, often leading to a more significant increase in dissolution velocity.[9] Another effective approach is the formation of solid dispersions, where the drug is dispersed within a hydrophilic polymer matrix.[1][2]

Q3: What are lipid-based formulations and when should they be used for this compound?

A3: Lipid-based drug delivery systems (LBDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[3][5] These formulations can improve the bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract and facilitating their absorption via the lymphatic pathway, which can help bypass first-pass metabolism.[5] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine emulsions upon contact with gastrointestinal fluids, further enhancing drug dissolution and absorption.[2][5]

Q4: Can cyclodextrins be used to enhance the bioavailability of this compound?

A4: Yes, cyclodextrins are a viable option for improving the solubility and bioavailability of poorly soluble compounds.[1][2] These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity where a drug molecule can be encapsulated, forming an inclusion complex.[3] This complexation increases the drug's solubility in water. It is important to select a cyclodextrin with an appropriately sized cavity for this compound and to determine the optimal drug-to-cyclodextrin ratio.[1]

Quantitative Data Summary

The following table summarizes potential formulation strategies and their hypothetical impact on the bioavailability of a poorly soluble compound like this compound. The data presented are illustrative and would need to be confirmed through experimental studies.

Formulation Strategy Key Parameters Hypothetical Improvement in Bioavailability (Relative to Unformulated Drug)
Micronization Particle Size: 2-10 µm1.5 - 3 fold
Nanosuspension Particle Size: 100-500 nm3 - 8 fold
Solid Dispersion (with a hydrophilic polymer) Drug:Polymer Ratio: 1:1 to 1:105 - 15 fold
Cyclodextrin Complexation Molar Ratio (Drug:CD): 1:1 or 1:24 - 10 fold
Self-Emulsifying Drug Delivery System (SEDDS) Oil, Surfactant, Co-surfactant blend8 - 20 fold

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound and the chosen polymer in the solvent at a predetermined ratio (e.g., 1:5 w/w).

    • Ensure complete dissolution of both components.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: Formulation of a this compound Nanosuspension by Wet Milling

  • Materials: this compound, a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC), purified water.

  • Procedure:

    • Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.

    • Introduce the pre-suspension into a bead mill containing grinding media (e.g., zirconium oxide beads).

    • Mill the suspension at a controlled temperature for a specified duration (e.g., several hours).

    • Monitor the particle size distribution periodically using a particle size analyzer until the desired nanoscale is achieved.

    • Separate the nanosuspension from the grinding media.

    • Characterize the nanosuspension for particle size, zeta potential, and dissolution properties.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation start Start: Poorly Soluble This compound solubility Solubility & Permeability Assessment start->solubility formulation_choice Select Formulation Strategy solubility->formulation_choice solid_disp Solid Dispersion formulation_choice->solid_disp Dissolution Rate Limited nano Nanosuspension formulation_choice->nano Very Poor Solubility lipid Lipid-Based Formulation formulation_choice->lipid High Lipophilicity (High logP) optimize Optimize Formulation Parameters solid_disp->optimize nano->optimize lipid->optimize invitro In Vitro Dissolution & Permeability Studies optimize->invitro invivo In Vivo Pharmacokinetic Study in Animal Model invitro->invivo Promising Results data_analysis Data Analysis: Calculate Bioavailability invivo->data_analysis data_analysis->formulation_choice Re-formulate end End: Enhanced Bioavailability Achieved data_analysis->end Goal Met

Caption: Workflow for enhancing the bioavailability of this compound.

signaling_pathway compound This compound (Enhanced Delivery) receptor Target Receptor compound->receptor protein_kinase Protein Kinase Cascade receptor->protein_kinase transcription_factor Transcription Factor (e.g., NF-κB) protein_kinase->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (e.g., Anti-inflammatory genes) nucleus->gene_expression cellular_response Cellular Response (e.g., Reduced Inflammation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway affected by this compound.

logical_relationship bioavailability Low Bioavailability of this compound Poor Solubility Low Permeability First-Pass Metabolism solutions Formulation Strategies Solid Dispersions Nanosuspensions Lipid-Based Systems Cyclodextrin Complexation bioavailability:f0->solutions:s0 addresses bioavailability:f0->solutions:s1 addresses bioavailability:f0->solutions:s3 addresses bioavailability:f1->solutions:s2 addresses bioavailability:f2->solutions:s2 can bypass outcomes Improved Outcomes Increased Dissolution Enhanced Absorption Increased Plasma Concentration solutions:s0->outcomes:o0 solutions:s1->outcomes:o0 solutions:s2->outcomes:o1 solutions:s3->outcomes:o0 outcomes:o0->outcomes:o1 outcomes:o1->outcomes:o2

Caption: Relationship between challenges and formulation solutions.

References

Technical Support Center: Analysis of 5,9-Epi-phlomiol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 5,9-Epi-phlomiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guide: Dealing with Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte of interest by co-eluting compounds from the sample matrix, are a significant challenge in quantitative LC-MS analysis.[1][2] This guide will help you identify, quantify, and mitigate these effects.

Issue: Poor signal intensity, weak or undetectable peaks for this compound.

This could be due to ion suppression, a common matrix effect where other components in your sample interfere with the ionization of your target analyte.[3]

Initial Checks & Solutions:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly concentrated samples can exacerbate matrix effects, while very dilute samples may have signals below the limit of detection.[3]

  • Ionization Source Tuning: Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.[3]

  • Choice of Ionization Technique: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider if Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for this compound, as it is generally less prone to ion suppression.[4][5]

Advanced Troubleshooting:

If initial checks do not resolve the issue, a systematic approach to identifying and mitigating matrix effects is necessary.

Diagram: Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Start: Poor Signal or Inconsistent Results check_instrument 1. Instrument Performance Check (Tuning & Calibration) start->check_instrument assess_matrix_effect 2. Assess Matrix Effect (Post-Column Infusion or Spiked Matrix Comparison) check_instrument->assess_matrix_effect matrix_effect_present Matrix Effect Confirmed? assess_matrix_effect->matrix_effect_present optimize_sample_prep 3. Optimize Sample Preparation (SPE, LLE, Dilution) matrix_effect_present->optimize_sample_prep  Yes end_bad Re-evaluate Method matrix_effect_present->end_bad  No (Investigate other causes) optimize_chromatography 4. Optimize Chromatography (Gradient, Column Chemistry) optimize_sample_prep->optimize_chromatography use_internal_standard 5. Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_internal_standard end_good Analysis Successful use_internal_standard->end_good

Caption: A stepwise workflow for identifying and addressing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extract). These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, impacting the accuracy and reproducibility of your quantitative results.[6][7]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion experiment and the quantitative matrix effect evaluation using spiked samples.[5][8] The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs.[8] The quantitative approach compares the response of an analyte in a neat solution to its response in a sample matrix extract.

Q3: What are the most effective ways to reduce or eliminate matrix effects?

A3: A multi-pronged approach is often the most effective:

  • Sample Preparation: Implementing more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove many interfering compounds.[9] Simple dilution of the sample can also be an effective strategy.[8][10]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is a highly recommended approach to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification.[6]

Q4: Can I just dilute my sample to get rid of matrix effects?

A4: Dilution can be a simple and effective method to reduce the concentration of interfering matrix components.[1][10] However, this also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples. It is a trade-off between reducing matrix effects and maintaining adequate signal intensity.

Q5: What is the standard addition method and when should I use it?

A5: The standard addition method involves adding known amounts of the analyte to the sample extract and creating a calibration curve within each sample. This method is very effective at compensating for matrix effects, especially when the matrix composition varies between samples.[1][8] However, it is a time-consuming and labor-intensive approach.[8]

Quantitative Data on Matrix Effect Evaluation

The following table summarizes a hypothetical quantitative assessment of matrix effects on this compound in different biological matrices. The Matrix Effect (ME) is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. An ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Sample MatrixSample Preparation MethodMean Matrix Effect (%) on this compoundStandard Deviation (%)Interpretation
Human PlasmaProtein Precipitation65.212.5Significant Ion Suppression
Human PlasmaLiquid-Liquid Extraction88.98.1Minor Ion Suppression
Human PlasmaSolid-Phase Extraction97.44.3Negligible Matrix Effect
Rat UrineDilute-and-Shoot (1:10)75.815.3Moderate Ion Suppression
Rat UrineSolid-Phase Extraction95.16.2Negligible Matrix Effect

Key Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.

Methodology:

  • A standard solution of this compound is continuously infused into the mass spectrometer's ion source via a T-junction placed after the analytical column.

  • While the standard is being infused, a blank, extracted matrix sample (e.g., plasma extract without the analyte) is injected onto the LC column.

  • The signal of the infused this compound is monitored throughout the chromatographic run.

  • Any deviation (dip or peak) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively.[5]

Diagram: Post-Column Infusion Setup

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump injector Injector (Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Junction column->tee syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion analysis.

Protocol 2: Quantitative Evaluation of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A: this compound standard prepared in a neat solvent (e.g., mobile phase).

    • Set B: Blank matrix extract (from at least 6 different sources) spiked with this compound at the same concentration as Set A.

    • Set C (Optional, for recovery): Blank matrix spiked with this compound before the extraction process.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Diagram: Selecting a Matrix Effect Mitigation Strategy

MitigationStrategy start Matrix Effect Confirmed assess_severity Assess Severity of Matrix Effect start->assess_severity severe Severe (>25% suppression or enhancement) assess_severity->severe moderate Moderate (15-25%) minor Minor (<15%) develop_spe Develop Rigorous SPE/LLE Sample Preparation severe->develop_spe optimize_chroma Optimize Chromatography for Better Separation moderate->optimize_chroma matrix_matched Use Matrix-Matched Calibrators minor->matrix_matched develop_spe->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chroma->use_sil_is matrix_matched->use_sil_is

Caption: Decision tree for choosing a strategy to mitigate matrix effects.

References

Technical Support Center: Optimizing Cell-Based Assays for 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assay conditions for 5,9-Epi-phlomiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring iridoid glycoside. Compounds of this class have been reported to possess a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line depends on the biological activity being investigated. For assessing anti-inflammatory effects, the murine macrophage cell line RAW 264.7 is a common model. For cytotoxicity studies, a panel of cancer cell lines relevant to the research focus should be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or HepG2 (hepatocellular carcinoma).

Q3: What is a typical concentration range to test for this compound in a cell-based assay?

A3: For initial screening of iridoid glycosides, a concentration range of 2.5 µM to 40 µM has been used in cell viability assays.[1] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.

Q4: What is the likely mechanism of action for the anti-inflammatory effects of this compound?

A4: Based on studies of other iridoid glycosides, a likely mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] This pathway is a key regulator of inflammation.[6][7][8]

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)

Issue: High variability between replicate wells.

Potential Cause Troubleshooting Step
Uneven cell seedingEnsure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency.
Edge effects in the microplateAvoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Incomplete formazan solubilizationEnsure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[9]
Pipetting errorsCalibrate pipettes regularly. When adding reagents, touch the pipette tip to the side of the well above the liquid level.

Issue: Low or no cytotoxic effect observed.

Potential Cause Troubleshooting Step
Suboptimal drug concentrationTest a wider and higher range of this compound concentrations.
Insufficient incubation timeIncrease the incubation time with the compound (e.g., from 24h to 48h or 72h) to allow for a biological response.
Cell density is too highHigh cell density can mask cytotoxic effects. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[2][10]
Compound instabilityPrepare fresh stock solutions of this compound for each experiment.
Anti-Inflammatory Assays (e.g., Nitric Oxide Measurement)

Issue: Inconsistent nitric oxide (NO) levels in stimulated control wells.

Potential Cause Troubleshooting Step
Variation in LPS activityUse a consistent lot of lipopolysaccharide (LPS) and prepare fresh dilutions for each experiment.
Cell healthEnsure RAW 264.7 cells are healthy and not over-confluent before seeding. Passage cells regularly and maintain a consistent passage number range for experiments.
Inconsistent incubation timesStandardize the pre-incubation time with this compound and the subsequent LPS stimulation time.

Issue: High background in non-stimulated wells.

Potential Cause Troubleshooting Step
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination.
Endotoxin contamination in reagentsUse endotoxin-free reagents and sterile techniques.
Cell stressHandle cells gently during seeding and media changes to minimize stress-induced NO production.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Nitric Oxide (Griess) Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[10]

  • Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.[10]

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

Western Blot for NF-κB Pathway Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB->IkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Epi_phlomiol This compound Epi_phlomiol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound & LPS (for anti-inflammatory assay) seed->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) treat->anti_inflammatory measure_cyto Measure Absorbance (570nm) cytotoxicity->measure_cyto measure_inflam Measure Absorbance (540nm) anti_inflammatory->measure_inflam calculate_ic50 Calculate IC50 Values measure_cyto->calculate_ic50 calculate_no Quantify Nitric Oxide measure_inflam->calculate_no western Western Blot for NF-κB Pathway calculate_ic50->western calculate_no->western end End: Interpret Results western->end

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Purification of 5,9-Epi-phlomiol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of 5,9-Epi-phlomiol, an iridoid glycoside, from crude plant extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and other related iridoid glycosides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound in Crude Extract Inefficient initial extraction from plant material.Optimize the extraction solvent. Methanol or aqueous ethanol are often effective for polar glycosides.[1] Consider advanced extraction techniques like ultrasound-assisted or pressurized liquid extraction to improve efficiency.
Degradation of this compound during extraction.Avoid high temperatures and extreme pH conditions. Some iridoid glycosides are unstable in strong acids or bases and at elevated temperatures.[2]
Poor Separation of this compound from Structurally Similar Compounds Co-elution with other iridoid glycosides or polar impurities.Employ multi-step chromatographic purification. Start with a broader separation technique like macroporous resin or silica gel column chromatography, followed by a high-resolution method such as preparative HPLC or HSCCC.[3][4]
Inappropriate stationary or mobile phase selection.For preparative HPLC, consider using a reversed-phase C18 column with a gradient elution of methanol-water or acetonitrile-water. For highly polar compounds, HILIC chromatography can be an effective alternative.[5]
Peak Tailing or Broadening in Chromatography Overloading of the column.Reduce the sample load on the column.
Presence of interfering substances in the partially purified fraction.Perform a solid-phase extraction (SPE) clean-up step prior to preparative HPLC.
Degradation of this compound During Purification Hydrolysis of the glycosidic bond or other labile functional groups.Maintain a neutral pH during all purification steps. Use buffered mobile phases if necessary. Avoid prolonged exposure to strong solvents or high temperatures.[2]
Irreversible Adsorption to Stationary Phase Strong interaction between the compound and the silica gel.Consider using a different stationary phase, such as bonded-phase silica (e.g., C18) or a polymer-based resin. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid technique that avoids solid supports and can prevent irreversible adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after obtaining the crude plant extract?

A1: It is highly recommended to perform a preliminary fractionation of the crude extract. This can be achieved through liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). This step will help to remove non-polar compounds and enrich the fraction containing the polar iridoid glycosides, simplifying the subsequent chromatographic steps.

Q2: Which chromatographic techniques are most effective for isolating this compound?

A2: A multi-step chromatographic approach is generally the most effective.[3][4]

  • Initial Fractionation: Macroporous resin (e.g., HP-20) or silica gel column chromatography are suitable for the initial cleanup and fractionation of the crude extract.

  • Fine Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column is a powerful tool for isolating the target compound to a high degree of purity.[3][4] High-Speed Counter-Current Chromatography (HSCCC) is another excellent option, particularly for avoiding irreversible adsorption of the sample onto a solid support.[6][7]

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the separation during column chromatography. For higher resolution and quantitative analysis of fractions, High-Performance Liquid Chromatography (HPLC) with a PDA detector is the preferred method.

Q4: What are the key stability concerns for iridoid glycosides like this compound?

A4: Iridoid glycosides can be susceptible to degradation under certain conditions. Key factors to control are:

  • pH: Avoid strongly acidic or alkaline conditions, which can lead to hydrolysis.[2]

  • Temperature: High temperatures can also cause degradation. It is advisable to conduct purification steps at room temperature or below if necessary.[2]

Q5: How can I confirm the identity and purity of the isolated this compound?

A5: The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).[3][4][8] The purity can be determined by HPLC analysis, ideally using a different mobile phase than the one used for purification to ensure no impurities are co-eluting.

Quantitative Data from a Representative Iridoid Glycoside Purification

Compound Amount from 100 mg Crude Extract Purity
Sweroside7.9 mg92.3%
Morroniside13.1 mg96.3%
Loganin10.2 mg94.2%

Experimental Protocols

The following are detailed methodologies for key experiments in the purification of iridoid glycosides, which can be adapted for this compound.

Protocol 1: General Extraction of Iridoid Glycosides
  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems, or roots of a Phlomis species) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Fractionation using Macroporous Resin Column Chromatography
  • Column Preparation: Swell the macroporous resin (e.g., HP-20) in methanol for 24 hours, and then pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in water and load it onto the pre-equilibrated column.

  • Elution:

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the target compound.

Protocol 3: Purification by Preparative HPLC
  • Sample Preparation: Dissolve the enriched fraction from the previous step in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B). For example, start with 10% A, increase to 50% A over 40 minutes.

    • Flow Rate: 3 mL/min.

    • Detection: UV at 237 nm.[2]

  • Fraction Collection: Collect the peaks corresponding to the retention time of this compound (if a standard is available) or collect all major peaks for subsequent analysis.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Visualizations

Experimental_Workflow Start Crude Plant Extract LiquidLiquid Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) Start->LiquidLiquid EnrichedFraction Enriched Polar Fraction LiquidLiquid->EnrichedFraction ColumnChrom Column Chromatography (Macroporous Resin or Silica Gel) EnrichedFraction->ColumnChrom PartiallyPurified Partially Purified Fraction ColumnChrom->PartiallyPurified PrepHPLC Preparative HPLC (C18 Column) PartiallyPurified->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Purity & Structure Analysis (HPLC, NMR, MS) PureCompound->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Column CheckOverload Was the column overloaded? Start->CheckOverload Yes CheckResolution Is separation from closely related compounds the issue? Start->CheckResolution No ReduceLoad Reduce sample load CheckOverload->ReduceLoad OptimizeMethod Optimize chromatographic method (e.g., change gradient, different stationary phase) CheckResolution->OptimizeMethod Yes SecondDim Add a second purification step (e.g., Prep-HPLC or HSCCC) CheckResolution->SecondDim No, still impure

Caption: Troubleshooting logic for low purity in chromatographic separation.

References

Technical Support Center: Method Refinement for High-Throughput Screening of 5,9-Epi-phlomiol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of 5,9-Epi-phlomiol analogs. The information is tailored to address specific challenges that may arise during experimental workflows, particularly for cell-based assays targeting anti-inflammatory pathways.

Frequently Asked Questions (FAQs)

Q1: What is a common biological target for screening this compound analogs and other iridoid compounds?

A1: Iridoid compounds have demonstrated a range of biological activities, with anti-inflammatory properties being a significant area of investigation. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] Therefore, a common approach for screening these analogs is to use an NF-κB reporter gene assay to identify compounds that inhibit this pathway.[1][3][4]

Q2: How can I assess the quality and reliability of my HTS assay?

A2: The Z'-factor (Z-prime factor) is a widely accepted statistical parameter used to quantify the quality of an HTS assay.[5][6][7] It measures the separation between the distributions of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.[6][8]

Q3: My this compound analogs are showing high background fluorescence in my assay. How can I address this?

A3: Fluorescence interference is a common issue when screening natural product libraries.[9][10] Several strategies can mitigate this:

  • Use a red-shifted fluorophore: Many interfering natural products fluoresce in the blue-green spectrum. Switching to a red-shifted dye like Cy5 can significantly reduce background fluorescence.[11][12]

  • Incorporate a counter-screen: Run a parallel assay without the biological target to identify compounds that are inherently fluorescent.[9]

  • Change the detection method: If possible, switch to a non-fluorescence-based detection method, such as a luminescence-based reporter gene assay (e.g., luciferase) or a colorimetric assay.[9][13]

Q4: I am observing poor solubility with some of my analogs in the aqueous assay buffer. What can I do?

A4: Poor aqueous solubility is a known challenge for many drug discovery compounds and can lead to inaccurate results.[14][15][16] Consider the following approaches:

  • Optimize DMSO concentration: While DMSO is a common solvent, its final concentration in the assay should be optimized to be as low as possible to avoid both direct effects on the assay and precipitation of the compounds.[14]

  • Incorporate surfactants: The addition of a non-ionic detergent, such as Tween-20, to the assay buffer can help to reduce compound aggregation.[13]

  • Early solubility screening: Screen your analog library for solubility under the assay conditions before initiating the full HTS campaign to flag problematic compounds.[14][17]

Q5: A high number of my initial "hits" are turning out to be cytotoxic in follow-up assays. How can I identify these earlier?

A5: Cytotoxicity is a frequent cause of false positives in cell-based HTS.[18] To address this, you can:

  • Multiplex your primary screen: Use a multiplexed assay that simultaneously measures both the activity of interest (e.g., NF-κB inhibition) and cell viability. This allows for the early identification and exclusion of cytotoxic compounds.

  • Perform a cytotoxicity counter-screen: Immediately following the primary screen, test all hits in a cell viability assay to eliminate non-specific cytotoxic compounds.[18]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension by gently mixing before and during plating. Use automated cell dispensers for better consistency.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Minimize the number of pipetting steps.[19]
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with sterile buffer or media to create a humidity barrier. Ensure even temperature and gas exchange in the incubator.
Compound Precipitation Visually inspect plates for precipitates. Refer to the solubility troubleshooting section (FAQ 4).
Issue 2: Low Z'-Factor (< 0.5)
Possible Cause Troubleshooting Steps
Weak Positive Control Test a range of concentrations for the positive control to ensure it provides a robust and maximal signal.
High Variability in Controls Review cell seeding and pipetting techniques. Increase the number of control wells to get a more reliable measure of the mean and standard deviation.[5][20]
Suboptimal Assay Window Optimize the concentration of reagents and the incubation time to maximize the difference between the positive and negative control signals.
Reagent Instability Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh reagents for each experiment.[21]
Issue 3: False Positives in a Luciferase Reporter Assay
Possible Cause Troubleshooting Steps
Direct Inhibition of Luciferase Perform a counter-screen with purified luciferase enzyme to identify compounds that directly inhibit its activity.[13]
Compound Color Quenching For luminescence assays, this is less of an issue than with fluorescence. However, highly colored compounds could potentially absorb some of the emitted light. If suspected, measure the absorbance spectrum of the compound.
Non-specific Pathway Activation/Inhibition Test hits in orthogonal assays that measure different endpoints of the same pathway (e.g., measure the expression of downstream target genes of NF-κB).[13]

Data Presentation

Table 1: Interpretation of Z'-Factor Values in HTS

Z'-Factor Value Assay Quality Classification Interpretation for HTS
1IdealAn outstanding assay with no overlap between positive and negative controls.
0.5 to < 1ExcellentA robust and reliable assay, highly suitable for HTS.[6][8]
0 to < 0.5AcceptableThe assay is marginal for screening; optimization is recommended.
< 0UnacceptableThe assay is not suitable for HTS; significant redesign is required.[6]

Experimental Protocols

Protocol: High-Throughput NF-κB Luciferase Reporter Gene Assay

This protocol outlines a general procedure for a 384-well plate-based HTS to identify inhibitors of the NF-κB signaling pathway.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Harvest cells and resuspend to a final concentration of 2 x 10^5 cells/mL.
  • Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom tissue culture-treated plate.
  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

2. Compound Addition:

  • Prepare a stock plate of this compound analogs dissolved in 100% DMSO.
  • Using an automated liquid handler, perform a serial dilution and transfer a small volume (e.g., 100 nL) of the compounds to the assay plate to achieve the desired final concentration (typically 1-20 µM).
  • Include positive control wells (e.g., a known NF-κB inhibitor) and negative control wells (DMSO vehicle).

3. Stimulation of NF-κB Pathway:

  • Prepare a solution of a known NF-κB activator (e.g., TNFα at a final concentration of 20 ng/mL).
  • Add the activator to all wells except for the negative control wells.
  • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[22]

4. Luminescence Detection:

  • Allow the plate and the luciferase detection reagent to equilibrate to room temperature.
  • Add an equal volume of the luciferase detection reagent to each well.
  • Incubate the plate at room temperature for 10 minutes, protected from light.
  • Read the luminescence signal using a plate reader.[23][24]

5. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.
  • Calculate the Z'-factor for each plate to assess assay quality.
  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis cell_seeding Cell Seeding (NF-κB Reporter Cell Line) incubation1 Overnight Incubation cell_seeding->incubation1 compound_addition Compound Addition (this compound Analogs) incubation1->compound_addition stimulus_addition NF-κB Activator (e.g., TNFα) compound_addition->stimulus_addition incubation2 Incubation (6h) stimulus_addition->incubation2 readout Luminescence Reading incubation2->readout data_analysis Data Analysis (% Inhibition, Z'-Factor) readout->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: High-throughput screening workflow for identifying NF-κB inhibitors.

NFkB_Pathway tnfa TNFα tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) phlomiol_analog This compound Analog (Potential Inhibitor) phlomiol_analog->ikk Inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of 5,9-Epi-phlomiol and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid dexamethasone has long been a benchmark for potent immunosuppressive and anti-inflammatory activity. However, the quest for novel anti-inflammatory agents with improved safety profiles continues. This guide provides a comparative overview of the anti-inflammatory properties of 5,9-Epi-phlomiol, an iridoid glycoside, and the well-established corticosteroid, dexamethasone. Due to the limited direct research on this compound, this comparison draws upon data from related iridoid glycosides and extracts from the Phlomis genus to infer its potential activities.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of iridoid glycosides (as a proxy for this compound) and dexamethasone. It is crucial to note that the experimental conditions for these findings may vary, and direct comparisons of absolute potency should be made with caution.

Compound Class/CompoundAssayTargetIC50 / InhibitionReference Compound
Iridoid Glycosides TPA-induced ear edemaInflammationGeniposidic acid: 91.01% ± 3.87% inhibitionIndomethacin
COX-1H-Loganin: 3.55 mM, H-geniposide: 5.37 mM
COX-2H-aucubin: 8.83 mM
TNF-α formationH-Aucubin: 11.2 mM, H-catalpol: 33.3 mM
NO productionH-aucubin: 14.1 mM
Dexamethasone LPS-induced NO production in A549 cellsNitric OxideSignificant inhibition
LPS-induced pro-inflammatory cytokines in A549 cellsIL-1β, IL-2, IL-6, IL-8, TNF-αSignificant inhibition
COX-2Significant inhibition

Table 1: Comparative in vitro and in vivo anti-inflammatory activity.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., iridoid glycosides) or dexamethasone for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) by ELISA

This protocol is used to quantify the effect of a compound on the production of key inflammatory signaling molecules.

  • Cell Culture and Treatment: Similar to the NO inhibition assay, cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) are cultured, seeded, and treated with the test compound and LPS.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • The collected supernatants and standards are added to the wells.

    • A detection antibody, also specific for the cytokine, is added. This antibody is typically biotinylated.

    • A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by HRP into a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.

Signaling Pathways and Mechanisms of Action

Both iridoid glycosides and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Dexamethasone: A Glucocorticoid Receptor Agonist

Dexamethasone's primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[1][2] This complex then translocates to the nucleus and acts as a transcription factor. Its anti-inflammatory effects are mediated through two main pathways:

  • Transactivation: The GR-dexamethasone complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like annexin A1 (lipocortin-1).[3][4] Annexin A1 inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4]

  • Transrepression: The GR-dexamethasone complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5][6] This interference prevents the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[4][5][6]

Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Activates Dexamethasone Dexamethasone GR GR Dexamethasone->GR Binds Dex-GR Complex Dex-GR Complex Dex-GR Complex->NF-κB Inhibits DNA DNA Dex-GR Complex->DNA Translocates to nucleus Anti-inflammatory Genes Anti-inflammatory Genes Dex-GR Complex->Anti-inflammatory Genes Activates transcription IκBα IκBα NF-κB->DNA Annexin A1 Annexin A1 PLA2 PLA2 Annexin A1->PLA2 Inhibits Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Produces Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators Leads to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates transcription Pro-inflammatory Genes->Pro-inflammatory Mediators Produces Anti-inflammatory Genes->Annexin A1 Upregulates

Caption: Dexamethasone's anti-inflammatory mechanism of action.

Iridoid Glycosides (Inferred for this compound): Targeting Pro-inflammatory Pathways

The anti-inflammatory activity of iridoid glycosides is thought to be mediated through the inhibition of key inflammatory pathways. While the exact mechanisms for this compound are not yet elucidated, research on related compounds suggests a multi-target approach:

  • Inhibition of Pro-inflammatory Enzymes: Some iridoids have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, potent inflammatory mediators.

  • Suppression of Pro-inflammatory Cytokines: Iridoid glycosides can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain iridoids have demonstrated the ability to inhibit NO production in inflammatory models.

  • Modulation of NF-κB Pathway: The downregulation of pro-inflammatory cytokines and iNOS by extracts from the Phlomis genus suggests an inhibitory effect on the NF-κB signaling pathway. This is a common mechanism for many natural anti-inflammatory compounds.

Iridoid_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Activates Iridoid Glycosides Iridoid Glycosides Iridoid Glycosides->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases DNA DNA NF-κB->DNA Translocates to nucleus iNOS Gene iNOS Gene DNA->iNOS Gene Activates transcription Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes DNA->Pro-inflammatory Cytokine Genes Activates transcription iNOS iNOS iNOS Gene->iNOS Produces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokine Genes->Pro-inflammatory Cytokines Produces NO NO iNOS->NO Produces

Caption: Inferred anti-inflammatory mechanism of iridoid glycosides.

Conclusion

Dexamethasone remains a highly potent anti-inflammatory agent with a well-defined mechanism of action centered on the glucocorticoid receptor. Its broad immunosuppressive effects are a double-edged sword, leading to significant therapeutic benefits but also a range of potential side effects.

While direct data on this compound is scarce, the available evidence on related iridoid glycosides and extracts from the Phlomis genus suggests that it likely possesses anti-inflammatory properties. The inferred mechanism of action points towards the inhibition of key pro-inflammatory mediators and signaling pathways, including the NF-κB pathway.

For drug development professionals, iridoid glycosides like this compound represent a promising area for the discovery of novel anti-inflammatory leads. Further research is imperative to isolate and characterize the specific activity and mechanism of this compound and to establish a comprehensive safety and efficacy profile. A direct comparison with dexamethasone in standardized head-to-head studies would be essential to determine its relative potency and potential as a future therapeutic agent.

References

A Comparative Guide to Anti-Inflammatory Mechanisms: Validating Iridoid Glycosides Against Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive validation of the specific mechanism of action for 5,9-Epi-phlomiol in inflammation is not available in peer-reviewed scientific literature. This guide will therefore focus on the well-documented anti-inflammatory properties of iridoid glycosides , the chemical class to which this compound belongs. Iridoid glycosides are prominent bioactive compounds found in Phlomis species.[1][2] This comparison uses Harpagoside , a well-studied iridoid glycoside, as a representative molecule for this class and benchmarks its activity against established anti-inflammatory agents.

This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data for various anti-inflammatory compounds.

Overview of Inflammatory Signaling Pathways

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. Key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[3][4]

  • NF-κB Pathway : This pathway is a master regulator of inflammation.[3] In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

  • MAPK Pathway : This pathway involves a cascade of protein kinases—including p38, JNK, and ERK—that transduce extracellular signals to regulate cellular processes like inflammation and apoptosis.[4] In response to inflammatory stimuli, MAPKs become phosphorylated and activate transcription factors such as Activator Protein-1 (AP-1), which works in concert with NF-κB to drive the expression of inflammatory mediators.

cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates MAPKKK MAPKKK (e.g., TAK1) MyD88->MAPKKK Activates IkBa IκBα IKK->IkBa Phosphorylates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Activates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA AP1->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: LPS-induced inflammatory signaling pathways.

Comparative Analysis of Anti-Inflammatory Agents

This section compares the mechanisms of action of Harpagoside (representing iridoid glycosides) with a corticosteroid (Dexamethasone), a non-steroidal anti-inflammatory drug (NSAID, Ibuprofen), and another natural compound (Curcumin).

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB NFkB_nuc Nuclear NF-κB IkBa_NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes COX_enzymes COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX_enzymes->Prostaglandins Synthesis Genes->COX_enzymes Expression Ibuprofen Ibuprofen Ibuprofen->COX_enzymes Inhibits Harpagoside Harpagoside (Iridoid Glycoside) Harpagoside->NFkB_nuc Inhibits Translocation Harpagoside->Genes Reduces Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_nuc Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_nuc Inhibits

Caption: Points of inhibition for different anti-inflammatory agents.

  • Harpagoside (Iridoid Glycoside) : Harpagoside exerts its anti-inflammatory effects primarily by inhibiting the NF-κB pathway.[1] It has been shown to suppress the expression of iNOS and COX-2 by preventing the activation and nuclear translocation of NF-κB.[1] This action reduces the downstream production of inflammatory mediators like prostaglandins and nitric oxide, as well as cytokines such as IL-1β, IL-6, and TNF-α.[1][6]

  • Dexamethasone (Corticosteroid) : Dexamethasone is a potent synthetic glucocorticoid. Its primary anti-inflammatory mechanism involves binding to the glucocorticoid receptor (GR). The activated GR-dexamethasone complex translocates to the nucleus where it inhibits NF-κB-mediated gene transcription through direct protein-protein interactions (transrepression) and by upregulating the synthesis of the inhibitor IκBα.[7][8][9]

  • Ibuprofen (NSAID) : Ibuprofen is a non-selective NSAID that functions by directly inhibiting the enzymatic activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[2][4] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

  • Curcumin (Natural Polyphenol) : Curcumin, the active component of turmeric, is a pleiotropic molecule that targets multiple inflammatory pathways. A primary mechanism is the inhibition of the NF-κB pathway.[10] It can directly inhibit IκB kinase (IKK), thereby preventing IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.[11]

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for the selected compounds against key inflammatory targets. Note that values can vary based on the specific experimental conditions, cell types, and assay methods used.

Table 1: Inhibition of NF-κB Signaling

CompoundTargetIC₅₀ ValueCell Line / Assay ConditionsCitation(s)
Harpagoside NF-κB Transcriptional Activity96.4 µMLPS-stimulated RAW 264.7 macrophages[1]
Dexamethasone 3xκB Luciferase Reporter0.5 nMIL-1β-stimulated A549 cells[7]
Curcumin NF-κB Luciferase Reporter~18.2 µMLPS-stimulated RAW 264.7 macrophages[10][12]
Curcumin NF-κB DNA Binding>50 µMLPS-stimulated RAW 264.7 macrophages[11][13]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundTargetIC₅₀ ValueCell Line / Assay ConditionsCitation(s)
Ibuprofen COX-12.9 - 13 µMPurified enzyme / Human monocytes[2][4]
Ibuprofen COX-21.1 - 370 µMPurified enzyme / Human monocytes[2][4]
Harpagoside COX-2 ExpressionDose-dependent inhibitionLPS-stimulated HepG2 cells[1]
Dexamethasone COX-2 ExpressionDose-dependent inhibitionVia NF-κB inhibition[7]
Curcumin COX-2 ExpressionDose-dependent inhibitionVia NF-κB inhibition[10]

Experimental Protocols for Mechanism Validation

Validating the mechanism of action for a potential anti-inflammatory compound like an iridoid glycoside involves a series of in vitro experiments.

cluster_workflow cluster_assays Downstream Assays start Culture RAW 264.7 Macrophages pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate ELISA ELISA: Measure TNF-α, IL-6 in supernatant stimulate->ELISA 24h Western Western Blot: Analyze p-p65, p-IκBα, COX-2 in cell lysate stimulate->Western 30-60m Luciferase Reporter Assay: Quantify NF-κB activity in transfected cells stimulate->Luciferase 6-24h

Caption: Experimental workflow for in vitro anti-inflammatory validation.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a standard model to screen for anti-inflammatory activity.

  • Cell Culture : RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO₂.[14]

  • Seeding : Cells are seeded into appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western blot) at a density that allows them to reach ~80% confluency. For example, 1-2 x 10⁵ cells/well in a 96-well plate.[15]

  • Treatment : Culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Harpagoside). Cells are typically pre-treated for 1-2 hours.[14]

  • Stimulation : Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A vehicle-treated group and an unstimulated control group are included.[14][15]

  • Incubation : Cells are incubated for a period appropriate for the downstream assay (e.g., 30-60 minutes for phosphorylation events, 24 hours for cytokine production).[14][16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol measures the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Sample Collection : After the 24-hour incubation with LPS, the culture supernatant is collected from each well.[16]

  • Assay Principle : A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).[17]

  • Procedure :

    • Standards (recombinant cytokine) and collected supernatants are added to the wells and incubated, allowing the cytokine to bind to the capture antibody.[18]

    • The plate is washed, and a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.[18]

    • After another wash, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.[18]

    • A final wash is performed, and a chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes a color change.[18]

    • A stop solution is added, and the absorbance is read on a microplate reader (e.g., at 450 nm). The concentration of the cytokine in the samples is determined by comparison to the standard curve.[17]

Western Blot for NF-κB and MAPK Pathway Proteins

This technique is used to detect changes in the phosphorylation state (activation) and total protein levels of key signaling molecules.

  • Cell Lysis : After stimulation (e.g., 30 minutes with LPS), cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[19]

  • Protein Quantification : The total protein concentration in each lysate is determined using an assay like the BCA or DC Protein Assay.[19]

  • SDS-PAGE : Equal amounts of protein (e.g., 40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer : The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting :

    • The membrane is blocked (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-phospho-IκBα, total p65, or β-actin as a loading control).

    • After washing, the membrane is incubated with a species-specific HRP-conjugated secondary antibody.

    • The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is added. The light emitted is captured on X-ray film or with a digital imager. The band intensity is quantified using densitometry software.[21]

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Line : A cell line (e.g., HEK293T or RAW 264.7) is stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[22][23]

  • Procedure :

    • The transfected cells are seeded in a 96-well plate.

    • Cells are pre-treated with the test compound before stimulation with an NF-κB activator like TNF-α (20 ng/mL) or LPS.[24]

    • After a suitable incubation period (e.g., 6-24 hours), the cells are lysed.[25]

    • The cell lysate is transferred to an opaque 96-well plate.

    • A luciferase assay reagent containing the substrate luciferin is injected into each well, and the resulting luminescence is immediately measured with a luminometer.[23]

    • The light output is directly proportional to the transcriptional activity of NF-κB. Results are often normalized to a co-transfected control reporter (like Renilla luciferase) to account for differences in transfection efficiency and cell number.[24]

References

Lack of Comparative Data for 5,9-Epi-phlomiol Prevents Direct Cytotoxicity Analysis with Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental data required for a direct comparative analysis of the cytotoxicity of 5,9-Epi-phlomiol and the widely-used chemotherapeutic agent, doxorubicin. While doxorubicin has been extensively studied, with a wealth of information on its cytotoxic effects across numerous cancer cell lines, there is a notable absence of published research detailing the in vitro cytotoxic activity of this compound.

Our extensive search did not yield any studies that have determined the half-maximal inhibitory concentration (IC50) values or detailed the mechanisms of action of this compound in cancer cells. Although some research has explored the cytotoxic properties of crude extracts from the Phlomis genus, from which this compound is derived, this data is not specific to the isolated compound and therefore cannot be used for a direct and accurate comparison with a well-defined compound like doxorubicin.

Consequently, the creation of a comparative guide that meets the core requirements of data presentation, experimental protocol detailing, and signaling pathway visualization for both compounds is not feasible at this time.

However, to provide valuable information to researchers, scientists, and drug development professionals, we have compiled a comprehensive guide on the cytotoxicity of doxorubicin, adhering to the requested format. This guide can serve as a foundational resource, and should data on this compound become available in the future, a comparative analysis can be undertaken.

A Guide to the Cytotoxicity of Doxorubicin

Doxorubicin is a potent and broadly effective anthracycline antibiotic widely used in cancer chemotherapy. Its cytotoxic effects are multifaceted, primarily involving the disruption of DNA replication and the generation of reactive oxygen species, ultimately leading to cancer cell death.

Quantitative Data on Doxorubicin Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin in various human cancer cell lines, as reported in the scientific literature. These values represent the concentration of doxorubicin required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer0.01 - 2.50[1]
A549Lung Cancer> 20[1]
HeLaCervical Cancer2.9[1]
HepG2Liver Cancer12.2[1]
Huh7Liver Cancer> 20[1]
BFTC-905Bladder Cancer2.3[1]
TCCSUPBladder Cancer12.6[1]
UMUC-3Bladder Cancer5.1[1]
VMCUB-1Bladder Cancer> 20[1]
M21Skin Melanoma2.8[1]
HCT116Colon Cancer24.30 (µg/ml)[2]
Hep-G2Hepatocellular Carcinoma14.72 (µg/ml)[2]
PC3Prostate Cancer2.64 (µg/ml)[2]
AMJ13Breast Cancer223.6 (µg/ml)[3][4]

Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. The units (µM or µg/ml) are as reported in the cited literature.

Experimental Protocols

The following is a generalized methodology for determining the cytotoxicity of doxorubicin using a standard in vitro assay.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Doxorubicin is dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution, which is then serially diluted to various concentrations. The cultured cells are treated with these different concentrations of doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the doxorubicin concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Doxorubicin exerts its cytotoxic effects through several interconnected mechanisms. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Additionally, doxorubicin generates reactive oxygen species (ROS), which cause oxidative stress and further contribute to cell death.

Doxorubicin's Primary Mechanisms of Action

Doxorubicin_Mechanism cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topo_II_Inhibition->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: Doxorubicin's dual mechanisms of cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture drug_treatment Doxorubicin Treatment (Varying Concentrations) cell_culture->drug_treatment incubation Incubation (24-72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining doxorubicin's cytotoxicity.

References

Unlocking the Therapeutic Potential of Iridoids: A Comparative Guide to the Structure-Activity Relationships of 5,9-Epi-phlomiol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,9-Epi-phlomiol and other iridoid derivatives, focusing on their anti-inflammatory and cytotoxic activities. By presenting key experimental data and detailed methodologies, this document aims to facilitate the rational design of novel and more potent therapeutic agents.

Introduction to this compound and the Iridoid Class

This compound is a naturally occurring iridoid glycoside that has garnered interest for its potential pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[] Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them promising scaffolds for drug discovery. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of new therapeutics. While specific SAR studies on this compound derivatives are not extensively documented, a wealth of information exists for the broader iridoid class, providing valuable insights for comparative analysis.

Comparative Analysis of Biological Activity

The biological activity of iridoid derivatives is significantly influenced by the nature and position of substituents on the core iridoid skeleton. This section compares the reported anti-inflammatory and cytotoxic activities of various iridoids, including what is known about phlomiol-related compounds, to highlight key structural features that govern their potency.

Anti-inflammatory Activity

Iridoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines. The structure-activity relationships for the anti-inflammatory activity of iridoids suggest that modifications at different positions of the iridoid core can significantly impact their efficacy.

Table 1: Comparative Anti-inflammatory Activity of Iridoid Derivatives

CompoundAssayTarget/Cell LineIC50 (µM)Reference
Compound 9 (from Gomphandra mollis)NO production inhibitionRAW 264.7 macrophages6.13[2]
Compound 10 (from Gomphandra mollis)NO production inhibitionRAW 264.7 macrophages13.0[2]
Compound 15 (from Gomphandra mollis)NO production inhibitionRAW 264.7 macrophages8.5[2]
Asperulosidic acidNO production inhibitionRAW 264.7 macrophages5.75[3]
Obtucarbamate CNO production inhibitionRAW 264.7 macrophages6.92[3]
Geniposidic acidTPA-induced mouse ear edemaIn vivo91.01% inhibition at 0.1 mg/ear[4][5]
AucubinTPA-induced mouse ear edemaIn vivo71.54% inhibition at 0.1 mg/ear[4]
ML2-3 (from Morinda lucida)Carrageenan-induced paw edemaIn vivo64.52% inhibition at 10 mg/kg[6]

SAR_Anti_Inflammatory Iridoid_Core Iridoid_Core Modification1 Modification1 Iridoid_Core->Modification1 Influences potency Modification2 Modification2 Iridoid_Core->Modification2 Can modulate activity Modification3 Modification3 Iridoid_Core->Modification3 Affects bioavailability and activity Activity Activity Modification1->Activity Modification2->Activity Modification3->Activity

Caption: Key structural determinants for the cytotoxic activity of iridoids.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following are generalized methodologies for the key assays cited in this guide.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives or other iridoids) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay
  • Cell Culture: Cancer cell lines (e.g., HeLa, HT29, K562) are maintained in appropriate culture media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve. [7][8] dot

Experimental_Workflow cluster_workflow General Experimental Workflow for Bioactivity Screening Start Start: Iridoid Derivatives (e.g., this compound analogs) Cell_Culture Cell Culture (Macrophages or Cancer Cells) Start->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Assay Perform Bioassay (Anti-inflammatory or Cytotoxicity) Compound_Treatment->Assay Data_Collection Data Collection (e.g., Absorbance Measurement) Assay->Data_Collection Analysis Data Analysis (IC50 Determination) Data_Collection->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR

Caption: A streamlined workflow for evaluating the biological activity of iridoid derivatives.

Conclusion and Future Directions

The available data on iridoids strongly suggest that this compound and its derivatives represent a promising area for further investigation in the quest for novel anti-inflammatory and cytotoxic agents. The general SAR principles for the iridoid class indicate that strategic modifications to the core structure of this compound could lead to the development of more potent and selective compounds. Future research should focus on the synthesis of a library of this compound derivatives with systematic variations at key positions, followed by comprehensive biological evaluation using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the specific SAR for this subclass of iridoids and accelerating the journey from natural product scaffold to clinical candidate.

References

Comparative Analysis of the Antimicrobial Spectrum of 5,9-Epi-phlomiol and Other Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated antimicrobial spectrum of 5,9-Epi-phlomiol, based on available data for related compounds and the broader class of iridoid glycosides. Due to a lack of specific studies on the isolated compound this compound, this analysis draws upon the antimicrobial activities of plant extracts known to contain phlomiol and its derivatives, as well as published data on other iridoid glycosides. This guide aims to offer a foundational understanding for researchers interested in the potential of this compound as a novel antimicrobial agent.

Introduction to this compound and Iridoid Glycosides

This compound is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom and known for a variety of biological activities. Iridoid glycosides are secondary metabolites that play a role in plant defense mechanisms and have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has been identified in plant species from the genera Phlomis and Eremostachys, which have traditional uses in folk medicine for treating various ailments. While specific antimicrobial data for this compound is not yet available in the scientific literature, the known activity of extracts from these plants and other related iridoid glycosides provides a basis for predicting its potential antimicrobial spectrum.

Comparative Antimicrobial Spectrum

The following table summarizes the known antimicrobial activities of plant extracts containing phlomiol and its derivatives, alongside comparative data for other known iridoid glycosides and a common broad-spectrum antibiotic, Ciprofloxacin. This comparison is intended to provide a preliminary indication of the potential efficacy of this compound.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismPhlomis fruticosa Extract¹Eremostachys laciniata Extract²Aucubin³ (Iridoid Glycoside)Loganin³ (Iridoid Glycoside)Ciprofloxacin⁴
Gram-positive Bacteria
Staphylococcus aureus62.5 - 1252500 - 5000>1000>10000.12 - 2
Bacillus subtilis62.5 - 125ND500>10000.015 - 0.12
Enterococcus faecalisND2500 - 5000>1000>10000.25 - 2
Gram-negative Bacteria
Escherichia coli>500>5000>1000>10000.008 - 0.5
Pseudomonas aeruginosa>500>5000>1000>10000.06 - 4
Klebsiella pneumoniae>500ND>1000>10000.03 - 1
Fungi
Candida albicans125 - 250ND250500NA
Aspergillus niger250 - 500ND>1000>1000NA

¹Data for Phlomis fruticosa extracts are generalized from studies showing activity; specific MIC values for the crude extract are presented as a range. ²Data for Eremostachys laciniata extracts represent a range of reported MICs. ³Representative MIC values for other common iridoid glycosides to provide context for the compound class. ⁴Typical MIC range for a common broad-spectrum antibiotic for comparison. ND: Not Determined, NA: Not Applicable

Experimental Protocols

The following provides a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of a natural product like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (bacterial or fungal strains)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with sterile broth to achieve the desired starting concentration.

  • Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: A well containing a known antibiotic to ensure the susceptibility of the test organism.

    • Negative Control: A well containing only broth and the solvent used to dissolve the test compound to ensure they do not inhibit microbial growth.

    • Growth Control: A well containing broth and the microbial inoculum to ensure proper growth.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for the antimicrobial action of an iridoid glycoside.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Test Compound (this compound) Preparation Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculation Inoculation of Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation at Specific Temperature and Duration Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Pathway Iridoid Iridoid Glycoside (e.g., this compound) Membrane Bacterial Cell Membrane Iridoid->Membrane Interaction Pathway Inhibition of Cell Wall Synthesis Membrane->Pathway DNA Interference with DNA Replication Membrane->DNA Protein Inhibition of Protein Synthesis Membrane->Protein Death Bacterial Cell Death Pathway->Death DNA->Death Protein->Death

Caption: Hypothetical signaling pathway for the antimicrobial action of an iridoid glycoside.

Conclusion and Future Directions

While specific experimental data on the antimicrobial spectrum of this compound is currently lacking, the analysis of related plant extracts and other iridoid glycosides suggests a potential for antimicrobial activity, particularly against Gram-positive bacteria and some fungi. The provided experimental protocol offers a standardized method for determining the precise antimicrobial profile of this compound.

Future research should focus on the isolation and purification of this compound to enable rigorous antimicrobial susceptibility testing against a broad panel of clinically relevant bacteria and fungi. Elucidating its mechanism of action will be crucial for understanding its potential as a therapeutic agent. Further studies are warranted to explore the full potential of this compound and other iridoid glycosides in the development of new antimicrobial drugs.

Comparative Efficacy of Iridoid Glycosides from Phlomis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of prominent iridoid glycosides isolated from various Phlomis species. Due to the limited availability of specific data on 5,9-Epi-phlomiol, this report focuses on the well-studied and structurally related iridoid glucosides, lamiide and ipolamiide, to offer valuable insights into their therapeutic potential.

The genus Phlomis, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, including a variety of iridoid glycosides.[1] These compounds have garnered significant interest for their diverse pharmacological activities, ranging from anti-inflammatory to cytotoxic effects.[2] This guide synthesizes available quantitative data to compare the efficacy of lamiide and ipolamiide from different Phlomis species, providing detailed experimental protocols and exploring the underlying signaling pathways.

Quantitative Comparison of Biological Activities

The following table summarizes the cytotoxic and antioxidant activities of lamiide and ipolamiide isolated from different Phlomis species. The data is presented to facilitate a clear comparison of their potency.

CompoundPhlomis SpeciesBiological ActivityAssayCell Line / SystemIC50 / EC50 (µg/mL)Reference
LamiideP. thapsoidesCytotoxicityMTT AssayCaco-2, HepG-2>100[3]
LamiideP. thapsoidesAnti-inflammatorySoybean 5-lipoxygenase inhibition-72.92[3]
LamiideP. bruguieriAntioxidantTotal Antioxidant Capacity (TAC)-55[4]
LamiideP. bruguieriAntioxidantDPPH Radical Scavenging-116.2 ± 3.51[4]
LamiideP. bruguieriAntioxidantFerric Reducing Antioxidant Power (FRAP)->200[4]
IpolamiideP. armeniacaCytotoxicityMTT AssaySeveral cancer cell lines-[5][6]
IpolamiideP. armeniacaCytostatic ActivityMTT AssaySeveral cancer cell lines-[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol for evaluating the cytotoxicity of lamiide from Phlomis thapsoides against Caco-2 and HepG-2 cancer cells is as follows[3]:

  • Cell Culture: Caco-2 and HepG-2 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of lamiide. A control group receiving only the vehicle was also included.

  • Incubation: The plates were incubated for 24 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

Anti-inflammatory Activity Assessment using 5-Lipoxygenase Inhibition Assay

The anti-inflammatory activity of lamiide from Phlomis thapsoides was evaluated by its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation. The protocol is as follows[3]:

  • Enzyme Preparation: A solution of soybean 5-lipoxygenase in a suitable buffer was prepared.

  • Substrate Preparation: A solution of linoleic acid (the substrate for 5-LOX) was prepared.

  • Reaction Mixture: The reaction mixture contained the enzyme solution, the test compound (lamiide) at various concentrations, and the buffer.

  • Initiation of Reaction: The reaction was initiated by the addition of the substrate, linoleic acid.

  • Incubation: The mixture was incubated at a specific temperature for a defined period.

  • Measurement of Product Formation: The formation of the product, hydroperoxy-octadecadienoic acid, was measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength.

  • Data Analysis: The percentage of enzyme inhibition was calculated for each concentration of the test compound, and the IC50 value was determined.

Signaling Pathways

The biological activities of iridoid glycosides are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the inflammatory response. The diagram below illustrates the canonical NF-κB signaling cascade.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα->Ub_Proteasome Leads to NF_κB->IκBα Bound to NF_κB_nucleus Active NF-κB (p50/p65) NF_κB->NF_κB_nucleus Translocates to Ub_Proteasome->NF_κB Releases DNA DNA NF_κB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The diagram below depicts a simplified overview of the MAPK/ERK pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Binds Ras Ras Receptor_TK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nucleus Active ERK ERK->ERK_nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->Transcription_Factors Activates Gene_Expression_Proliferation Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression_Proliferation Regulates

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

While a direct comparative analysis of this compound from different Phlomis species is currently hampered by a lack of specific data, this guide provides a valuable alternative by comparing the efficacy of the closely related iridoid glycosides, lamiide and ipolamiide. The presented data highlights the potential of these compounds as cytotoxic and anti-inflammatory agents. The detailed experimental protocols and signaling pathway diagrams offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of phytochemicals from the Phlomis genus. Further research is warranted to isolate and comprehensively evaluate the biological activities of this compound from a wider range of Phlomis species to enable a direct and robust comparison.

References

A Researcher's Guide to Validating the Purity of Synthesized 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 5,9-Epi-phlomiol, a naturally occurring iridoid glycoside with potential therapeutic applications. This guide includes detailed experimental protocols, comparative data, and a workflow for purity validation.

This compound, a stereoisomer of phlomiol, belongs to the iridoid glycoside class of compounds. Iridoid glycosides are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Given the potential for stereoisomers and other impurities to arise during synthesis, rigorous analytical validation is paramount to ensure the safety and efficacy of this compound for research and drug development purposes.

Comparison of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended to provide a comprehensive assessment of the purity of synthesized this compound. The following table summarizes the key analytical techniques and their respective strengths in purity determination.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesPotential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High resolution, sensitivity, and reproducibility.Requires a suitable chromophore for UV detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Molecular weight confirmation, identification of impurities by mass.High specificity and sensitivity, structural elucidation of impurities.Ionization efficiency can vary between compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, quantitative analysis (qNMR).Lower sensitivity compared to MS, complex spectra can be difficult to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Detection and quantification of residual solvents and volatile impurities.Excellent for volatile and semi-volatile analysis.Not suitable for non-volatile compounds like this compound itself.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of iridoid glycosides and should be optimized for the specific instrumentation and synthesized this compound sample.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for iridoid glycoside separation.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program: A typical gradient could start with a low percentage of organic solvent (e.g., 5-10% B) and increase to a higher percentage (e.g., 80-90% B) over 20-30 minutes to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm or 240 nm).

  • Sample Preparation: Dissolve a known concentration of synthesized this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all detected components.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC Conditions: The HPLC conditions described above can be directly coupled to a mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for iridoid glycosides. The mass spectrometer can be operated in both positive and negative ion modes to obtain comprehensive data.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion of this compound and any potential impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation of unknown impurities.

  • Data Analysis: The molecular weight of the main peak should correspond to that of this compound (C₁₇H₂₆O₁₃, MW: 438.38 g/mol ). The masses of other detected peaks can be used to identify potential impurities, such as stereoisomers, degradation products, or synthesis byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • Solvent: A deuterated solvent in which this compound is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments help to confirm the connectivity of atoms within the molecule and can be invaluable for the structural elucidation of impurities.

  • Data Analysis: The obtained NMR spectra should be compared with literature data for this compound or closely related compounds. The presence of unexpected signals may indicate the presence of impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard.

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_comparison Comparison & Final Assessment Synthesis Synthesized this compound Initial_Purification Initial Purification (e.g., Column Chromatography) Synthesis->Initial_Purification HPLC HPLC Analysis (Purity Assessment) Initial_Purification->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR GCMS GC-MS Analysis (Residual Solvents) NMR->GCMS Standard_Comparison Comparison with Analytical Standard GCMS->Standard_Comparison Final_Purity Final Purity Determination & Documentation Standard_Comparison->Final_Purity

Caption: Workflow for the purity validation of synthesized this compound.

Comparison with an Analytical Standard

For definitive purity assessment and accurate quantification, it is highly recommended to compare the synthesized this compound against a commercially available and certified analytical standard. Several chemical suppliers offer this compound, and it is crucial to obtain a standard with a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques.

ParameterSynthesized this compoundAnalytical StandardAcceptance Criteria
HPLC Purity (Area %) To be determined≥ 98%Difference of < 1%
LC-MS (Molecular Ion) To be determinedConsistent with structureMatching molecular ion
¹H NMR Spectrum To be determinedConsistent with structureMatching chemical shifts and coupling constants
Residual Solvents (GC-MS) To be determinedBelow specified limitsConforms to ICH guidelines

Biological Context: Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates a simplified model of the NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Release IkB_NFkB->NFkB Phlomiol This compound Phlomiol->IKK Inhibition DNA DNA NFkB_active->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

By adhering to the rigorous analytical methods and workflow outlined in this guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their research findings and advancing its potential as a therapeutic agent.

References

A Comparative Analysis of Iridoid Glycosides: Benchmarking 5,9-Epi-phlomiol Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridoid glycosides, a diverse class of monoterpenoids found widely in the plant kingdom, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the potential therapeutic properties of 5,9-Epi-phlomiol, a lesser-known iridoid glycoside, by benchmarking it against well-characterized compounds of the same class, namely Aucubin, Catalpol, and Geniposide. While direct comparative experimental data for this compound is limited, this analysis of its close structural relatives offers valuable insights into its potential pharmacological profile, focusing on anti-inflammatory, antioxidant, and neuroprotective effects.

Quantitative Comparison of Biological Activities

The following tables summarize key quantitative data for well-studied iridoid glycosides, providing a reference framework for the potential efficacy of this compound.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell LineConcentration/IC50Effect
Aucubin (hydrolyzed) TNF-α ProductionRAW 264.7IC50: 9.2 µMInhibition of TNF-α production[1]
Catalpol NF-κB ActivationTHP-150 µmol/LDid not effectively inhibit NF-κB activity[2]
Geniposide TNF-α & IL-1β ProductionAPP/PS1 mice-Suppresses production[3]

Table 2: Comparative Antioxidant Activity

CompoundAssayMethodResult
Catalpol SOD, GSH-PX, CAT, MDAIn vivo (diabetic rats)Increased SOD, GSH-PX, CAT; Reduced MDA[2][4]
Geniposide Nrf2 SignalingMouse model of Parkinson'sSuppressed neuronal oxidative damage via Nrf2 signaling[5]

Table 3: Comparative Neuroprotective Effects

CompoundModelMechanismEffect
Catalpol MCAO rat modelAnti-apoptotic (Bcl-2/Bax), Antioxidant (Nrf2/HO-1)Reduced infarct volume and neurological dysfunction[6]
Geniposide H₂O₂ induced PC12 cellsPI3K/Akt pathway activationIncreased cell viability and inhibited apoptosis[7]
Geniposide Rotenone-induced Parkinson's modelmTOR and Nrf2 pathwaysImproved motor function and attenuated neurodegeneration[5]
Geniposide Alzheimer's mouse modelRAGE-mediated signaling inhibitionSuppressed neuroinflammation and Aβ accumulation[3]

Signaling Pathways and Mechanisms of Action

Iridoid glycosides exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate key pathways implicated in the anti-inflammatory and neuroprotective actions of these compounds.

NF-kB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_nuc->genes induces nucleus Nucleus cytoplasm Cytoplasm Iridoids Iridoid Glycosides (e.g., Aucubin, Geniposide) Iridoids->IKK inhibit Iridoids->NFkB_nuc inhibit translocation

NF-κB signaling pathway in inflammation.

PI3K_Akt_Signaling_Pathway_in_Neuroprotection GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Cell Survival & Growth Akt->Survival promotes Iridoids Iridoid Glycosides (e.g., Geniposide) Iridoids->PI3K activates

References

Safety Operating Guide

5,9-Epi-phlomiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a dedicated Safety Data Sheet (SDS) for 5,9-Epi-phlomiol necessitates a cautious approach to its handling and disposal. The following procedures are based on general best practices for laboratory chemicals with unknown hazard profiles. All researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Chemical and Physical Properties

Limited quantitative data is available for this compound. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C17H26O13[][2]
Molecular Weight 438.38 g/mol []
CAS Number 1621720-47-5[][2]
Boiling Point (Predicted) 665.8 ± 55.0 °C[]
Density (Predicted) 1.73 ± 0.1 g/cm3 []
Storage Conditions Room Temperature[3]

Proper Disposal Procedures for this compound

Given the lack of specific hazard data, this compound should be handled as a potentially hazardous substance. The primary disposal route should be through a licensed chemical waste disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Place unused or expired this compound powder in a clearly labeled, sealable container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a separate, labeled hazardous waste bag or container.

  • Liquid Waste (Solutions):

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "this compound" and the approximate concentration.

Step 3: Labeling and Storage of Waste
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date the waste was first added to the container.

  • Store the sealed waste containers in a designated, secure area, away from incompatible materials, until collection by your institution's EHS or a licensed waste disposal contractor.

Step 4: Decontamination
  • Wipe down all surfaces that may have come into contact with this compound with an appropriate laboratory disinfectant or a 70% ethanol solution.

  • Dispose of the cleaning materials as solid hazardous waste.

Step 5: Emergency Procedures
  • Spill: In the event of a spill, cordon off the area. For a small powder spill, gently cover with an absorbent material to avoid raising dust, then carefully scoop the material into a hazardous waste container. For a liquid spill, absorb with a chemical spill pillow or absorbent pads and place in the hazardous waste container. Decontaminate the area as described above. Report all spills to your laboratory supervisor and EHS department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the substance.

Disposal Workflow

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid labeling Ensure Labels Include: 'Hazardous Waste' 'this compound' Date collect_solid->labeling collect_liquid->labeling storage Store in Designated Secure Waste Area labeling->storage disposal Arrange for Pickup by Licensed Chemical Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Decision Logic for Spill Response

cluster_cleanup Cleanup Procedure spill Spill Occurs assess Assess Spill Size and Type spill->assess small_spill Small & Controllable? assess->small_spill large_spill Large or Uncontrolled Spill small_spill->large_spill No ppe_spill Don Spill-Specific PPE small_spill->ppe_spill Yes evacuate Evacuate Area Notify EHS & Supervisor large_spill->evacuate contain Contain Spill (Absorbent pads/socks) ppe_spill->contain cleanup_solid Solid Spill: Cover, gently scoop contain->cleanup_solid Solid cleanup_liquid Liquid Spill: Absorb with pads contain->cleanup_liquid Liquid collect_waste Collect cleanup materials in Hazardous Waste Container cleanup_solid->collect_waste cleanup_liquid->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate report Complete Spill Report decontaminate->report

Caption: Decision logic for responding to a this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,9-Epi-phlomiol

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Protocols

When handling 5,9-Epi-phlomiol, assume it is hazardous. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to prevent skin and respiratory exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles providing a complete seal around the eyes.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling powders or solutions that may splash.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is mandatory.
Chemical-resistant ApronTo be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.
RespiratorFor situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan:

A step-by-step approach ensures that all safety measures are in place before, during, and after handling the compound.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill control materials (e.g., absorbent pads, chemical spill kit) within the immediate work area.

  • Handling:

    • Wear all required PPE before entering the designated handling area.

    • When weighing the solid compound, use a balance inside the fume hood and handle it with care to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers with this compound clearly labeled and tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate the work area thoroughly with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan:

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of unknown or hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4][5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Assess Risks & Review Protocols B Gather & Inspect PPE A->B C Prepare & Verify Fume Hood B->C D Assemble Materials & Spill Kit C->D E Don Appropriate PPE D->E Proceed to Handling F Weigh Compound in Fume Hood E->F G Prepare Solution in Fume Hood F->G H Label & Store Compound G->H I Decontaminate Work Area H->I Proceed to Cleanup J Segregate & Label Waste I->J K Dispose of Waste via EHS J->K L Remove PPE & Wash Hands K->L

Safe handling workflow for this compound.

General Information on Iridoid Glycosides

While specific toxicological data for this compound is unavailable, information on the broader class of iridoid glycosides can provide some context. These compounds are a large group of monoterpenoids found in many plant species. They exhibit a wide range of biological activities, and some are known to have cytotoxic or irritant properties. Therefore, the precautionary approach of treating this compound as a potentially hazardous substance is well-founded.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.